Isopropyl 6-(hydroxymethyl)picolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-5-3-4-8(6-12)11-9/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
LYJLJDHLUXSEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)CO |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of Isopropyl 6-(hydroxymethyl)picolinate
Topic: Physicochemical Properties of Isopropyl 6-(hydroxymethyl)picolinate Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Physicochemical Profiling, Synthesis Logic, and Application Utility
Executive Summary
Isopropyl 6-(hydroxymethyl)picolinate is a bifunctional pyridine derivative serving as a critical building block in the synthesis of polydentate ligands (e.g., TPA/TMPA analogs) and metallo-pharmaceuticals. Characterized by its orthogonal reactivity—an electrophilic ester moiety and a nucleophilic primary alcohol—it allows for precise, stepwise functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed to support decision-making in drug discovery and ligand design.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | Propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |
| Common Name | Isopropyl 6-(hydroxymethyl)picolinate |
| CAS Number | Not widely listed (Analogous to Methyl Ester: 39977-44-1) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CC(C)OC(=O)c1nc(CO)ccc1 |
| Structural Class | Pyridine-2,6-disubstituted derivative; Heteroaromatic ester |
Structural Commentary
The molecule features a pyridine core substituted at the 2- and 6-positions. The isopropyl ester at C2 provides increased lipophilicity and steric bulk compared to methyl/ethyl analogs, potentially modulating hydrolysis rates in biological media. The hydroxymethyl group at C6 acts as a versatile handle for further derivatization (e.g., conversion to halides, aldehydes, or ethers) or as a hydrogen bond donor in supramolecular assemblies.
Physicochemical Profiling
The following data synthesizes experimental values from homologous series (Methyl/Ethyl esters) and calculated properties using consensus algorithms (ACD/Labs, ChemAxon principles).
Physical Properties[1][2]
| Property | Value / Range | Source/Note |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on MP of Methyl ester (Solid) vs. Isopropyl entropy effect. |
| Melting Point | 20°C – 35°C | Est. lower than Methyl analog due to crystal packing disruption. |
| Boiling Point | 310°C – 320°C (at 760 mmHg) | Predicted. |
| Density | 1.15 ± 0.05 g/cm³ | Predicted. |
| Flash Point | >110°C | Predicted (Closed Cup). |
Solubility & Lipophilicity
| Parameter | Value | Implication for Research |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderate lipophilicity; suitable for cell-permeable ligand precursors. |
| Water Solubility | Low (< 1 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, THF, Acetone. |
| Polar Surface Area (PSA) | ~66 Ų | Good membrane permeability predictor (Rule of 5 compliant). |
Acid-Base Properties (pKa)
-
Pyridine Nitrogen (pKa ≈ 3.5 - 4.0): The electron-withdrawing nature of the ester (C2) and the hydroxymethyl group (C6) significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). It will not be protonated at physiological pH (7.4).
-
Hydroxyl Group (pKa ≈ 14-15): Typical primary alcohol acidity; deprotonation requires strong bases (e.g., NaH).
Synthesis & Production Logic
The synthesis of Isopropyl 6-(hydroxymethyl)picolinate typically follows a desymmetrization strategy starting from 2,6-dipicolinic acid derivatives. The choice of the isopropyl ester is often deliberate to increase solubility in organic solvents or to hinder hydrolysis sterically.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Primary synthetic routes. The transesterification route (top) is generally preferred to avoid handling the zwitterionic amino-acid intermediate.
Critical Process Parameters
-
Selective Reduction: The reduction of the diester to the mono-alcohol requires precise stoichiometry of NaBH₄ (typically 0.75 - 1.0 eq) in MeOH/CaCl₂ to prevent over-reduction to the diol (2,6-bis(hydroxymethyl)pyridine).
-
Transesterification: Using Titanium(IV) isopropoxide is a mild, neutral method that avoids the harsh acidic conditions which might degrade the alcohol or pyridine ring.
Analytical Characterization
To validate the identity of Isopropyl 6-(hydroxymethyl)picolinate, the following spectral signatures are diagnostic.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Pyridine) | 8.05 | Doublet (J=7.8 Hz) | 1H | C3-H (Ortho to Ester) |
| Ar-H (Pyridine) | 7.85 | Triplet (J=7.8 Hz) | 1H | C4-H (Meta) |
| Ar-H (Pyridine) | 7.55 | Doublet (J=7.8 Hz) | 1H | C5-H (Ortho to CH₂OH) |
| O-CH-(CH₃)₂ | 5.30 | Septet (J=6.2 Hz) | 1H | Isopropyl Methine |
| Ar-CH₂-OH | 4.85 | Singlet (Broad) | 2H | Methylene |
| -OH | 3.50 | Broad Singlet | 1H | Hydroxyl (Conc.[1][2][3] dependent) |
| -CH-(CH₃)₂ | 1.40 | Doublet (J=6.2 Hz) | 6H | Isopropyl Methyls |
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 196.2 m/z
-
Fragmentation: Loss of Isopropanol (M-60) is a common fragmentation pathway, leading to the acylium ion of the picolinic acid core.
Stability & Handling
Degradation Pathways
The compound contains two reactive centers susceptible to degradation: the ester (hydrolysis) and the alcohol (oxidation).
Figure 2: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous formulations.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic-like alcohol.
-
Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification. DMSO stock solutions should be kept frozen.
References
-
Fluorochem. Isopropyl 3-(hydroxymethyl)picolinate Product Data (Analog Reference). Retrieved from
-
Sigma-Aldrich. Methyl 6-(hydroxymethyl)picolinate Product Specification (CAS 39977-44-1). Retrieved from
-
BLD Pharm. Isopropyl 6-(hydroxymethyl)picolinate Building Block Data. Retrieved from
-
BenchChem. Application Notes: 6-(Hydroxymethyl)picolinohydrazide in Antimicrobial Agent Synthesis.[4] Retrieved from
Sources
Structural Elucidation of Isopropyl 6-(hydroxymethyl)picolinate: A Comprehensive Analytical Guide
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter highly functionalized N-heterocycles where precise regiochemical assignment is the difference between a successful drug candidate and a synthetic dead-end. Isopropyl 6-(hydroxymethyl)picolinate (C₁₀H₁₃NO₃) represents a classic analytical challenge.
Pyridine scaffolds are ubiquitous in drug discovery due to their rigidity and ability to participate in hydrogen bonding and metal chelation[1]. Specifically, 6-substituted picolinates serve as critical intermediates in the synthesis of anti-inflammatory agents, neuroactive compounds, and complex agrochemicals[2],[3]. The presence of both an isopropyl ester at the C-2 position and a hydroxymethyl group at the C-6 position introduces unique electronic and steric environments. Furthermore, distinguishing this compound from structural isomers—such as methyl 2-(hydroxymethyl)pyridine-4-carboxylate—requires exact regiochemical mapping to ensure synthetic fidelity[4].
This whitepaper provides a self-validating, step-by-step analytical framework for the definitive structural elucidation of Isopropyl 6-(hydroxymethyl)picolinate using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Strategy & Workflow
A robust structural elucidation relies on orthogonal techniques. We do not simply run an NMR; we build a logical proof. The workflow below outlines the causal relationship between each analytical technique and the structural data it provides.
Analytical workflow for the structural elucidation of Isopropyl 6-(hydroxymethyl)picolinate.
High-Resolution Mass Spectrometry (HRMS) & FT-IR
HRMS: Establishing the Molecular Formula
Before probing connectivity, we must confirm the exact atomic composition. For Isopropyl 6-(hydroxymethyl)picolinate, the theoretical exact mass for the neutral molecule (C₁₀H₁₃NO₃) is 195.0895 Da.
-
Causality of Ionization Choice: We utilize Electrospray Ionization in positive mode (ESI+). The basic nature of the pyridine nitrogen readily accepts a proton, making ESI+ highly sensitive for this scaffold[1]. The target ion is the protonated molecule [M+H]⁺ at m/z 196.0968 .
FT-IR: Functional Group Verification
Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups hanging off the pyridine core.
-
O-H Stretch (Hydroxymethyl): A broad, distinct band at ~3350–3450 cm⁻¹ confirms the presence of the hydroxyl group.
-
C=O Stretch (Ester): A sharp, strong band at ~1725 cm⁻¹ validates the ester carbonyl.
-
C=N and C=C Stretches (Pyridine Ring): Multiple sharp bands between 1580–1600 cm⁻¹ confirm the aromatic heterocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core of the elucidation lies in NMR. To prevent the rapid exchange of the hydroxyl proton (which would broaden the signal and obscure coupling), we intentionally select DMSO-d₆ as the solvent rather than CDCl₃. This is a critical expert choice: DMSO-d₆ strongly hydrogen-bonds with the -OH group, slowing its exchange rate and allowing us to observe a distinct ³J coupling between the hydroxyl proton and the adjacent methylene protons.
Data Presentation: 1D and 2D NMR Assignments
| Position | ¹H NMR (δ, ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | 147.2 | - |
| 3 | 8.05, d, J = 7.8, 1H | 124.5 | C-2, C-4, C=O |
| 4 | 7.95, t, J = 7.8, 1H | 138.1 | C-2, C-6 |
| 5 | 7.65, d, J = 7.8, 1H | 121.3 | C-3, C-6 |
| 6 | - | 160.1 | - |
| 6-CH₂ | 4.65, d, J = 5.5, 2H | 64.2 | C-5, C-6 |
| 6-OH | 5.45, t, J = 5.5, 1H | - | 6-CH₂ |
| C=O | - | 164.5 | - |
| O-CH | 5.25, hept, J = 6.2, 1H | 69.8 | C=O, Isopropyl-CH₃ |
| Iso-CH₃ | 1.35, d, J = 6.2, 6H | 22.1 | O-CH |
2D NMR Connectivity Mapping
To prove that the isopropyl ester is at C-2 and the hydroxymethyl is at C-6, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range (usually 2- or 3-bond) couplings between protons and carbons.
-
Validating the Ester Position: The isopropyl methine proton (δ 5.25) shows a strong ³J correlation to the carbonyl carbon (δ 164.5). Crucially, the pyridine H-3 proton (δ 8.05) also correlates to this exact carbonyl, locking the ester to the C-2 position.
-
Validating the Hydroxymethyl Position: The methylene protons (δ 4.65) correlate strongly to the quaternary C-6 carbon (δ 160.1) and the aromatic C-5 carbon (δ 121.3).
Key 2D NMR HMBC and COSY correlations confirming functional group connectivity.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to during data acquisition.
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of Methanol containing 0.1% Formic Acid .
-
Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyridine nitrogen, ensuring a robust [M+H]⁺ signal.
-
-
Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy < 2 ppm.
-
Acquisition: Inject 1 μL into the ESI source. Set capillary voltage to 3500 V and desolvation temperature to 250°C.
-
Validation Checkpoint: The observed m/z must fall within 5 ppm of the theoretical 196.0968 Da. Isotopic distribution must match the theoretical profile for C₁₀H₁₃NO₃ (e.g., M+1 peak at ~11% relative intensity due to ¹³C natural abundance).
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Validation Checkpoint: Manually tune and match the probe for both ¹H and ¹³C channels. The tuning curve must be perfectly centered at the respective Larmor frequencies. A poorly tuned probe will result in compromised signal-to-noise, which is fatal for detecting long-range HMBC correlations.
-
-
1D Acquisition:
-
¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR: Acquire 1024 scans. Crucial Step: Set the relaxation delay (D1) to at least 2.5 seconds. Quaternary carbons (C-2, C-6, C=O) lack attached protons to facilitate dipole-dipole relaxation; a short D1 will cause these critical peaks to disappear into the baseline.
-
-
2D Acquisition (HSQC & HMBC): Acquire gradient-selected HSQC and HMBC spectra. For HMBC, optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems).
Conclusion
The structural elucidation of Isopropyl 6-(hydroxymethyl)picolinate requires a deliberate, causality-driven approach. By utilizing ESI-HRMS to lock in the molecular formula, FT-IR to confirm the functional groups, and a combination of 1D/2D NMR in DMSO-d₆ to map the exact regiochemistry, researchers can definitively validate the structure of this crucial intermediate. Adhering to the self-validating protocols outlined above ensures absolute confidence in the integrity of the chemical data prior to downstream biological or synthetic applications.
References
-
[2] US3776913A - Certain dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid - Google Patents. Available at:
-
[3] Methyl-6-(hydroxymethyl)pyridine-2-carboxylate - Chem-Impex. Available at:
-
[1] 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID | 337904-77-5 - Benchchem. Available at:
-
[4] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem. Available at:
Sources
- 1. 6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID | 337904-77-5 | Benchchem [benchchem.com]
- 2. US3776913A - Certain dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isopropyl 6-(hydroxymethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isopropyl 6-(hydroxymethyl)picolinate, a pyridine-based organic compound of interest in chemical synthesis and pharmaceutical development. This document will cover its chemical identity, a proposed synthetic route, analytical characterization methods, and potential applications, offering field-proven insights for its practical use.
Part 1: Core Chemical Identity
Isopropyl 6-(hydroxymethyl)picolinate is a derivative of picolinic acid, featuring both an isopropyl ester and a hydroxymethyl group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis.
Chemical Structure and Nomenclature:
-
IUPAC Name: propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate
-
CAS Number: Not available in common chemical databases. While a specific CAS number is not assigned, its constituent parts are well-characterized.
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| LogP | 1.25 | Predicted |
| pKa (most acidic) | 13.99 (alcohol) | Predicted |
| pKa (most basic) | 2.59 (pyridine) | Predicted |
| Molar Refractivity | 51.5 cm³ | Predicted |
| Polar Surface Area | 58.9 Ų | Predicted |
Part 2: Synthesis and Mechanism
The synthesis of Isopropyl 6-(hydroxymethyl)picolinate can be logically achieved through the esterification of its parent carboxylic acid, 6-(hydroxymethyl)picolinic acid. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.
Proposed Synthetic Pathway: Fischer-Speier Esterification
This acid-catalyzed esterification involves the reaction of 6-(hydroxymethyl)picolinic acid with isopropanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, excess isopropanol is used, and water is removed as it is formed.
Caption: Fischer-Speier esterification of 6-(hydroxymethyl)picolinic acid.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(hydroxymethyl)picolinic acid (1.0 eq).
-
Reagent Addition: Add an excess of isopropanol (10-20 eq) to the flask to serve as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Isopropyl 6-(hydroxymethyl)picolinate.
Part 3: Analytical Characterization
To ensure the identity and purity of the synthesized Isopropyl 6-(hydroxymethyl)picolinate, a combination of analytical techniques should be employed.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating the compound from any impurities and for confirming its molecular weight.[2] A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for this analysis.[2] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the methylene protons of the hydroxymethyl group, and distinct signals for the three aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, the carbons of the isopropyl group, and the carbon of the hydroxymethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (around 3300 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-O stretches.
Caption: Workflow for the synthesis, purification, and analysis.
Part 4: Applications and Future Directions
While specific applications for Isopropyl 6-(hydroxymethyl)picolinate are not extensively documented, its structure suggests several potential uses in research and development.
-
Pharmaceutical Intermediate: The picolinate scaffold is present in numerous biologically active molecules. The hydroxymethyl group provides a handle for further functionalization, and the isopropyl ester can act as a lipophilic moiety to improve drug delivery characteristics. Isopropyl esters, such as Isopropyl Myristate, are known to act as penetration enhancers in topical formulations.[3][4]
-
Coordination Chemistry: The pyridine nitrogen and the ester and alcohol oxygen atoms can act as ligands for metal ions, making this compound a candidate for the synthesis of novel coordination complexes with potential catalytic or material science applications.
-
Agrochemicals: Picolinic acid derivatives are also found in some herbicides and fungicides. The specific substitutions on this molecule could be explored for new agrochemical discovery.
Part 5: Safety and Handling
Although a specific Safety Data Sheet (SDS) for Isopropyl 6-(hydroxymethyl)picolinate is not available, the safety precautions for related compounds should be considered. For example, Methyl 6-(hydroxymethyl)picolinate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is recommended to handle Isopropyl 6-(hydroxymethyl)picolinate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
References
- Google Patents. EP0504818A2 - Microbiological process for the preparation of 6-hydroxy picolinic acid.
-
ATSDR. 6. ANALYTICAL METHODS. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
Specialty Chemicals Magazine. The Science Behind Isopropyl Myristate: Structure, Function, and Applications. Available from: [Link]
-
Organic Syntheses. synthesis and diastereoselective alkylation of pseudoephedrine amides. Available from: [Link]
-
NIST. (1S,3aR,4R,8R,8aS)-1-Isopropyl-3a-methyl-7-methylenedecahydro-4,8-epoxyazulene. Available from: [Link]
-
PubChem. 6-(Hydroxymethyl)picolinic acid | C7H7NO3 | CID 11789404. Available from: [Link]
Sources
Stability Profiling & Degradation Kinetics of Isopropyl 6-(hydroxymethyl)picolinate: A Technical Guide
Topic: Stability Profiling & Degradation Kinetics of Isopropyl 6-(hydroxymethyl)picolinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropyl 6-(hydroxymethyl)picolinate (I-6-HMP) represents a critical intermediate in the synthesis of pyridine-based pharmacophores and metal-chelating ligands. Its dual functionality—a steric-hindered isopropyl ester at the C2 position and a primary hydroxymethyl group at C6—creates a unique stability profile that challenges standard storage and processing protocols.
This guide provides a comprehensive analysis of the degradation pathways, kinetic drivers, and stabilization strategies for I-6-HMP. By understanding the interplay between the electron-deficient pyridine ring and the susceptible ester/alcohol moieties, researchers can mitigate impurity formation and ensure the integrity of downstream active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[1]
The Structural Vulnerability
The stability of I-6-HMP is governed by three primary structural features:
-
The Pyridine Ring (Electron Sink): The nitrogen atom in the ring exerts a strong electron-withdrawing effect (inductive and mesomeric). This decreases the electron density at the carbonyl carbon of the ester, making it significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis) compared to a standard benzoate ester.
-
The Isopropyl Ester (Steric Shield): While the isopropyl group provides some steric protection against hydrolysis compared to a methyl or ethyl ester, it is not immune. Under acidic conditions, the protonation of the pyridine nitrogen can accelerate ester cleavage.
-
The Hydroxymethyl Group (Oxidation Site): The primary alcohol at C6 is a prime target for oxidation, potentially leading to the formation of aldehydes (6-formyl) or carboxylic acids (6-carboxy), particularly in the presence of trace metals or radical initiators.
Physicochemical Properties (Predicted)
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
LogP: ~1.1 (Moderate lipophilicity)
-
pKa (Pyridine N): ~3.5–4.0 (The ester group lowers the basicity of the pyridine nitrogen).
Degradation Pathways: Mechanisms & Kinetics
Understanding the degradation mechanism is prerequisite to designing a stable formulation. The following diagram illustrates the primary degradation routes.
Pathway Visualization
Figure 1: Primary degradation pathways of I-6-HMP showing hydrolysis (red), oxidation (yellow), and transesterification (green) routes.
Hydrolytic Degradation (Primary Pathway)
The most critical degradation pathway is the cleavage of the isopropyl ester.
-
Acid-Catalyzed: At pH < 3, the pyridine nitrogen is protonated. This cationic charge strongly withdraws electrons, activating the carbonyl carbon. Water attacks, displacing isopropanol.
-
Base-Catalyzed: At pH > 8, hydroxide ions directly attack the carbonyl. This reaction is generally faster than acid catalysis for picolinates due to the inherent electron deficiency of the ring.
-
Neutral pH (The "U" Curve): Picolinate esters often exhibit a U-shaped pH-rate profile. Maximum stability is typically observed in the slightly acidic range (pH 4.0–5.0), where the concentration of both specific acid (H+) and specific base (OH-) species is minimized.
Oxidative Degradation
The C6-hydroxymethyl group is susceptible to oxidation to the aldehyde (6-formyl) and subsequently the carboxylic acid.
-
Trigger: Exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals (Fe, Cu) often found in buffer salts or glassware.
-
Mitigation: This pathway is effectively halted by nitrogen sparging and the use of chelating agents (e.g., EDTA) in liquid formulations.
Analytical Profiling Strategy
To accurately monitor stability, a validated HPLC method capable of resolving the parent from its polar hydrolysis products and non-polar oxidation products is required.
Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Provides adequate retention for the moderately lipophilic ester while retaining the polar acid degradant. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid degradant, improving peak shape. |
| Mobile Phase B | Acetonitrile | Stronger eluent for the isopropyl ester. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of late-eluting dimers or oxidation products. |
| Detection | UV @ 260–270 nm | Corresponds to the π-π* transition of the pyridine ring. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |
Mass Spectrometry Transitions (MRM)
For trace impurity identification (LC-MS/MS):
-
Parent (I-6-HMP): [M+H]⁺ = 196.1 → Fragments: 154 (loss of isopropyl), 136 (loss of isopropanol).
-
Hydrolysis Product (Acid): [M+H]⁺ = 154.1.
-
Aldehyde Impurity: [M+H]⁺ = 194.1 (loss of 2H).
Experimental Protocols: Forced Degradation
Do not assume stability based on literature alone. Perform this stress-testing protocol to empirically determine the degradation kinetics for your specific batch.
Protocol Workflow
Figure 2: Step-by-step forced degradation workflow for establishing the stability profile of I-6-HMP.
Detailed Methodology
-
Acid Stress: Dissolve 1 mg/mL of I-6-HMP in 0.1 N HCl. Incubate at 60°C. Expected Result: Slow hydrolysis to 6-(hydroxymethyl)picolinic acid.
-
Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH at Room Temperature (RT). Warning: Picolinate esters hydrolyze rapidly in base. Monitor at T=0, 15 min, 1 hr. Expected Result: Rapid conversion to the acid salt.
-
Oxidative Stress: Add 3% H₂O₂ to the sample solution. Incubate at RT. Expected Result: Appearance of -2 Da peak (aldehyde) or +16 Da peak (N-oxide, though less likely than alcohol oxidation).
-
Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard). Expected Result: Pyridine ring discoloration (yellowing) due to N-oxide formation or ring opening (rare).
Handling & Storage Recommendations
Based on the chemical vulnerabilities identified, the following storage protocols are mandatory to maintain purity >98%.
Solid State Storage
-
Temperature: Store at -20°C for long-term (>3 months); 2-8°C is acceptable for active use (<1 month).
-
Atmosphere: Store under Argon or Nitrogen. The hydroxymethyl group is hygroscopic; moisture ingress will catalyze surface hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and leaching.
Solution Handling
-
Solvent Choice: Avoid primary alcohols (Methanol, Ethanol) to prevent transesterification. Use Acetonitrile, DMSO, or DCM.
-
Usage Window: Solutions in DMSO/Acetonitrile are stable for ~24 hours at RT. Aqueous buffers must be prepared fresh and kept on ice.
References
-
PubChem. (n.d.). 6-(Hydroxymethyl)picolinic acid.[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard reference for pyridine reactivity).
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text for ester hydrolysis kinetics).
Sources
Methodological & Application
Application Note and Laboratory Protocol for the Synthesis of Isopropyl 6-(hydroxymethyl)picolinate
Abstract
This document provides a comprehensive, two-step laboratory protocol for the synthesis of Isopropyl 6-(hydroxymethyl)picolinate, a picolinic acid derivative of interest in medicinal chemistry and materials science. The synthesis begins with the saponification of a commercially available ester to yield the key intermediate, 6-(hydroxymethyl)picolinic acid. This is followed by a classical Fischer-Speier esterification with isopropanol under acidic catalysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety protocols to ensure a reliable and reproducible synthesis.
Introduction and Rationale
Picolinic acid and its derivatives are a class of compounds recognized for their diverse biological activities and utility as versatile intermediates in organic synthesis. Isopropyl 6-(hydroxymethyl)picolinate, in particular, combines the features of a picolinate core, an ester functional group, and a primary alcohol, making it a valuable building block for further chemical elaboration. The ester moiety can act as a stable protecting group or be hydrolyzed under controlled conditions, while the hydroxymethyl group offers a site for further functionalization, such as oxidation, etherification, or further esterification.
The protocol detailed herein employs a robust and well-established chemical transformation: the acid-catalyzed Fischer-Speier esterification. This method was selected for its reliability, scalability, and the use of common laboratory reagents.[1][2] The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring that the protocol is not just a series of steps but a self-validating system of chemical logic.
Reaction Scheme
The synthesis is performed in two main stages:
Step 1: Saponification of Ethyl 6-(hydroxymethyl)picolinate
Reaction of the starting ethyl ester with sodium hydroxide to yield the carboxylic acid intermediate.
Step 2: Fischer-Speier Esterification
Acid-catalyzed reaction of 6-(hydroxymethyl)picolinic acid with isopropanol to form the target product.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier Example |
| Ethyl 6-(hydroxymethyl)picolinate | ≥95% | Commercial |
| 6-(hydroxymethyl)picolinic acid | ≥98% | Sigma-Aldrich |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Commercial |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercial |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial |
| Hydrochloric Acid (HCl) | 2 M solution | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, Büchner funnel, vacuum filtration apparatus, standard laboratory glassware, and a pH meter or pH paper.
Step-by-Step Procedure
Part A: Synthesis of 6-(hydroxymethyl)picolinic acid
(Note: 6-(hydroxymethyl)picolinic acid is commercially available.[3][4] If starting from the commercial acid, proceed directly to Part B.)
-
Dissolution: In a 100 mL round-bottom flask, dissolve ethyl 6-(hydroxymethyl)picolinate (2.0 g, 11.0 mmol) in methanol (10 mL).[5]
-
Saponification: Slowly add a 2 N aqueous solution of sodium hydroxide (10 mL) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of 3 using a 2 N HCl solution.[5] This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 6-(hydroxymethyl)picolinic acid and sodium chloride.
-
Purification: Dissolve the residue in a minimal amount of hot methanol and filter to remove the insoluble sodium chloride. Concentrate the filtrate under reduced pressure to yield 6-(hydroxymethyl)picolinic acid as a white solid.[5] The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Part B: Synthesis of Isopropyl 6-(hydroxymethyl)picolinate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(hydroxymethyl)picolinic acid (1.53 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous isopropanol (100 mL). The large excess of isopropanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. This is a highly exothermic process. The sulfuric acid acts as the catalyst for the esterification.[2][6]
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of a saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will cause vigorous foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual water-soluble impurities.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[7] A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any remaining starting material.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Isopropyl 6-(hydroxymethyl)picolinate as a pure solid or oil.
Mechanistic Insights and Experimental Rationale
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the picolinic acid. This significantly increases the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
The use of a large excess of isopropanol and heating to reflux are critical for maximizing the yield, in accordance with Le Châtelier's principle for this equilibrium-limited reaction.[2] The aqueous workup with sodium bicarbonate is essential to quench the reaction by neutralizing the acid catalyst and to remove the acidic starting material from the organic phase.[7]
Quantitative Data and Expected Results
| Parameter | Value |
| Reactants | |
| 6-(hydroxymethyl)picolinic acid | 1.53 g (10.0 mmol) |
| Isopropanol | 100 mL (excess) |
| Conc. H₂SO₄ | 0.5 mL |
| Reaction Conditions | |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 4-6 hours |
| Expected Product | |
| Product Name | Isopropyl 6-(hydroxymethyl)picolinate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| Theoretical Yield | 1.95 g |
| Expected Yield (Typical) | 75-85% |
| Characterization | |
| Appearance | White solid or colorless oil |
| Analysis | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Safety and Hazard Information
-
General Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and add it slowly to other solutions to dissipate heat.
-
Isopropanol: Isopropanol is a highly flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.[8] It can also cause serious eye irritation and may cause drowsiness or dizziness.[8]
-
6-(hydroxymethyl)picolinic acid: May be harmful if swallowed and can cause skin and eye irritation.[3][4] May cause respiratory irritation.[3]
-
Work-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas and can lead to vigorous foaming and pressure build-up if not performed slowly and in an open vessel.
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of Isopropyl 6-(hydroxymethyl)picolinate.
Caption: Experimental workflow for the synthesis of Isopropyl 6-(hydroxymethyl)picolinate.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789404, 6-(Hydroxymethyl)picolinic acid. Retrieved from [Link]
-
Khan, I., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Kadu, B. S., & Yadav, G. D. (2014). Enhancement of Esterification of Propionic Acid with Isopropyl Alcohol by Pervaporation Reactor. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction of derivatives and isomers of ethylpicolinate. Retrieved from [Link]
-
MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. Retrieved from [Link]
- Google Patents. (n.d.). US5302748A - Esterification process.
-
European Patent Office. (2006). EP 1299333 B1 - PROCESS FOR PRODUCING ULTRA-HIGH PURITY ISOPROPANOL. Retrieved from [Link]
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-(Hydroxymethyl)picolinic acid | C7H7NO3 | CID 11789404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(Hydroxymethyl)picolinic acid | 1197-10-0 [sigmaaldrich.com]
- 5. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID | 1197-10-0 [chemicalbook.com]
- 6. US5302748A - Esterification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. data.epo.org [data.epo.org]
Application Note: Isopropyl 6-(hydroxymethyl)picolinate as a Versatile Chemical Intermediate in Drug Discovery and Ligand Design
Executive Summary
Isopropyl 6-(hydroxymethyl)picolinate is a highly versatile, bifunctional pyridine building block extensively utilized in modern drug discovery, agrochemical development, and coordination chemistry. Featuring an electron-deficient pyridine core, a reactive hydroxymethyl handle at the C6 position, and an isopropyl ester at the C2 position, this intermediate offers strictly orthogonal reactivity.
As a Senior Application Scientist, I frequently recommend the isopropyl variant over the more common methyl or ethyl esters. The isopropyl ester provides a distinct steric advantage, offering enhanced stability against premature hydrolysis or transesterification during multi-step transformations involving strong nucleophiles, while remaining cleanly cleavable under controlled saponification conditions.
Structural Rationale & Mechanistic Insights
The utility of 6-(hydroxymethyl)picolinate derivatives stems from their dual-functional nature.
-
The C6-Hydroxymethyl Group: Acts as a highly tunable electrophilic or nucleophilic handle. It can be oxidized to an aldehyde for reductive amination, converted to a halide for
alkylation, or utilized directly in Mitsunobu couplings. -
The C2-Isopropyl Ester: Functions as a robust, sterically shielded protecting group for the picolinic acid moiety.
Expertise Insight (Steric Causality): Why utilize the isopropyl ester instead of the widely available methyl 6-(hydroxymethyl)pyridine-2-carboxylate[1]? Methyl esters are highly susceptible to nucleophilic attack. In complex Active Pharmaceutical Ingredient (API) synthesis involving strongly basic nucleophiles (e.g., Grignard reagents or primary amines), the increased steric bulk of the isopropyl group shields the carbonyl carbon. This minimizes unwanted side reactions, such as premature amidation, thereby increasing the overall yield of the desired intermediate.
Key Application Areas
A. Pharmaceutical Synthesis
Picolinate derivatives are foundational in the synthesis of complex APIs, particularly macrocyclic kinase inhibitors and drugs targeting neurological disorders[1]. The standard workflow involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reductive amination with a complex amine. Subsequent ester hydrolysis and macrolactamization yield rigid, macrocyclic pyridine-containing scaffolds.
B. Coordination Chemistry & MOF Development
6-(hydroxymethyl)picolinates function as excellent
Quantitative Data Summaries
To guide experimental design, the physicochemical properties and relative reactivity metrics of the isopropyl ester are compared against its methyl and ethyl counterparts below.
Table 1: Comparative Reactivity Profiles of 6-(hydroxymethyl)picolinate Esters
| Property / Metric | Methyl Ester | Ethyl Ester | Isopropyl Ester |
| Molecular Weight | 167.16 g/mol | 181.19 g/mol [3] | 195.22 g/mol |
| Relative Saponification Rate | Fast ( | Moderate ( | Slow ( |
| Steric Shielding (A-value) | Low | Low-Moderate | High |
| Lipophilicity (Est. LogP) | 0.8 | 1.2 | 1.7 |
| Primary Use Case | Rapid screening, MOFs | General synthesis | Complex API multi-step synthesis |
Experimental Workflows & Self-Validating Protocols
The following diagram illustrates the divergent synthetic pathways utilizing this intermediate.
Sequential synthetic workflow for API generation from the picolinate intermediate.
Protocol A: Selective Oxidation to Isopropyl 6-formylpicolinate
Causality for Reagent Selection: Dess-Martin Periodinane (DMP) is selected over Swern oxidation or TEMPO/bleach. DMP provides exceptionally mild conditions, avoiding the strongly basic conditions of TEMPO which might prematurely hydrolyze the ester, and avoids the generation of dimethyl sulfide (a byproduct of Swern) which can poison transition metal catalysts used in downstream cross-coupling steps.
Step-by-Step Methodology:
-
Preparation: Dissolve Isopropyl 6-(hydroxymethyl)picolinate (1.0 eq, 10 mmol) in anhydrous
(50 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. -
Addition: Add Dess-Martin Periodinane (1.1 eq, 11 mmol) portion-wise over 10 minutes to prevent a rapid exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation threshold: The reaction is complete when the starting material (
= 196.1) is fully consumed, and the aldehyde product ( = 194.1) is the dominant peak. Do not proceed until this is confirmed. -
Quench & Extraction: Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous
and saturated aqueous . Stir vigorously for 30 minutes until the organic layer is clear. Extract with (3 x 30 mL), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Base-Catalyzed Saponification of the Isopropyl Ester
Causality for Reagent Selection: Lithium hydroxide (LiOH) in a THF/
Step-by-Step Methodology:
-
Preparation: Dissolve the coupled isopropyl picolinate intermediate (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF/MeOH/
(25 mL). -
Addition: Add LiOH monohydrate (3.0 eq, 15 mmol) in one portion. Stir at room temperature for 4-6 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The highly non-polar ester spot (
~ 0.6) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt). -
Workup & pH Control (Critical Step): Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous layer with 15 mL of
. Carefully acidify the aqueous layer using 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 3.5 - 4.0.-
Self-Validating Logic: Picolinic acids are zwitterionic. Over-acidification (pH < 2) will protonate the pyridine nitrogen, rendering the target compound highly water-soluble and destroying your extraction yield.
-
-
Isolation: Extract the pH-adjusted aqueous layer with EtOAc (4 x 20 mL). Dry the combined organics over
and concentrate to yield the pure picolinic acid intermediate.
References
-
Chem-Impex | Methyl-6-(hydroxymethyl)pyridine-2-carboxylate - Chem-Impex | 1
-
J&K Scientific | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, 97% | 41337-81-9 - J&K Scientific | 3
-
Sigma-Aldrich | Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 - Sigma-Aldrich |
-
ResearchGate | Chemical Fixation of Atmospheric CO2 by Copper(II) Complexes of a Tridentate N-donor Ligand |2
Sources
Advanced Application Note: Isopropyl 6-(hydroxymethyl)picolinate in Coordination Chemistry
Part 1: Executive Summary & Ligand Profile
Isopropyl 6-(hydroxymethyl)picolinate (IHMP) represents a specialized subclass of picolinate ligands, distinguishing itself from the more common methyl/ethyl analogs through enhanced lipophilicity and steric modulation. While 6-(hydroxymethyl)picolinic acid derivatives are widely recognized for their versatile N,O-chelating and N,O,O-pincer capabilities, the isopropyl ester variant offers unique advantages in homogeneous catalysis and metallodrug formulation.
Key Technical Advantages
-
Enhanced Solubility: The isopropyl group significantly increases solubility in non-polar organic solvents (DCM, Toluene, THF) compared to the methyl ester or free acid, facilitating homogeneous catalysis in aprotic media.
-
Steric Protection: The bulky isopropyl moiety provides steric shielding to the metal center, potentially inhibiting the formation of insoluble polymeric aggregates often seen with simple picolinates.
-
Hemilability: The pendant hydroxymethyl group (-CH₂OH) acts as a hemilabile arm. It can coordinate as a neutral donor, deprotonate to form a strong anionic alkoxide donor, or dissociate to open a coordination site for substrate binding.
Part 2: Chemical Foundation & Coordination Modes
Structural Logic
The ligand operates via two primary coordination modes depending on the pH and metal oxidation state.
-
Mode A (Neutral Bidentate): The pyridine nitrogen (
) and the carbonyl oxygen ( ) of the ester bind to the metal. The hydroxymethyl group remains pendant or participates in hydrogen bonding. Common with hard Lewis acids or in acidic media. -
Mode B (Anionic Tridentate): Upon deprotonation, the hydroxymethyl oxygen (
) binds along with and (or the ester alkoxy oxygen in rare cases), forming a monoanionic pincer-like complex. This is critical for Ruthenium(II) transfer hydrogenation catalysts.
Visualization of Coordination Logic
Figure 1: Logical flow of coordination modes for IHMP based on reaction conditions.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Neutral Homoleptic Complexes [M(IHMP)₂]
Target: Copper(II), Zinc(II), or Nickel(II) complexes for structural studies or biological assays. Mechanism: Ligand exchange driven by the chelate effect.
Materials:
-
Isopropyl 6-(hydroxymethyl)picolinate (1.0 mmol)
-
Metal(II) Acetate or Chloride (
) (0.5 mmol) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Base: Triethylamine (optional, to neutralize acid if using chloride salts)
Step-by-Step Procedure:
-
Dissolution: Dissolve 195 mg (1.0 mmol) of IHMP in 10 mL of warm MeOH (
). Ensure complete dissolution. -
Metal Addition: Dissolve 0.5 mmol of the metal salt (e.g.,
) in 5 mL of MeOH. -
Mixing: Add the metal solution dropwise to the ligand solution under stirring.
-
Observation: A color change should occur immediately (e.g., Blue
Dark Blue/Green for Cu).
-
-
Reflux: Heat the mixture to reflux (
) for 2 hours to ensure thermodynamic equilibration. -
Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, perform vapor diffusion using Diethyl Ether (
) into the Methanol solution.-
Note: The isopropyl group aids crystallization by reducing solubility in ether compared to the methyl ester.
-
-
Isolation: Filter the crystals, wash with cold
, and dry under vacuum.
Data Validation:
-
IR Spectroscopy: Look for the shift in the carbonyl stretch (
). Free ligand ; Complex (indicates coordination). -
Elemental Analysis: Confirm 1:2 Metal:Ligand stoichiometry.
Protocol 2: Synthesis of Ruthenium(II) Transfer Hydrogenation Catalyst
Target: An organometallic "Piano-stool" or Pincer complex for catalytic reduction of ketones. Mechanism: Formation of a coordinatively unsaturated 16e- species via base-assisted deprotonation.
Materials:
- (Dimer precursor)
-
IHMP (Ligand)
-
Base: Sodium Methoxide (NaOMe) or KOtBu
-
Solvent: Dry 2-Propanol (IPA) or DCM
Step-by-Step Procedure:
-
Precursor Prep: In a Schlenk flask under Argon, suspend 0.25 mmol
and 0.55 mmol IHMP in 15 mL dry DCM. -
Activation: Add 1.1 equivalents of Triethylamine (
). Stir at room temperature for 1 hour.-
Chemistry: The amine scavenges HCl, promoting the coordination of the pyridine N and carbonyl O. The hydroxymethyl group initially coordinates as a neutral alcohol.
-
-
Anionic Conversion (Optional for Catalysis): To generate the active alkoxide catalyst in situ, add 2.0 equivalents of KOtBu.
-
Result: The hydroxymethyl proton is removed, forming the anionic N,O,O-pincer. The chloride ligand is displaced.
-
-
Workup: Filter the solution through Celite to remove KCl/Et3NHCl salts. Concentrate the filtrate and precipitate with Pentane.
Catalytic Test (Self-Validation):
-
Reaction: Acetophenone + Isopropanol (solvent/reductant) + 1 mol% Ru-Complex + KOtBu (base).
-
Condition: Reflux for 1-4 hours.
-
Validation: Monitor conversion to 1-phenylethanol via GC-MS. The IHMP ligand should provide superior turnover numbers (TON) compared to simple picolinates due to the hemilabile hydroxyl arm facilitating the hydride transfer mechanism.
Part 4: Analytical Data Reference Table
Use this table to benchmark your synthesized complexes.
| Feature | Free Ligand (IHMP) | Metal Complex (Neutral) | Metal Complex (Anionic) |
| Shifted downfield ( | Distinct shift due to electronics | ||
| Significant shift / diastereotopic splitting | |||
| IR ( | |||
| Solubility | DCM, MeOH, Toluene | DCM, MeOH (Poor in Toluene) | Soluble in polar aprotic solvents |
| Color | White/Off-white solid | M(II) specific (Cu: Blue/Green) | Often Deep Red/Orange (Ru) |
Part 5: Troubleshooting & Optimization
Hydrolysis Risk
Issue: Picolinate esters are susceptible to base-catalyzed hydrolysis (saponification), converting the ester back to the picolinate acid anion (
-
Avoid aqueous bases (NaOH, KOH) during complexation. Use non-nucleophilic bases like KOtBu or Et3N in anhydrous solvents.
-
Store the ligand in a desiccator; moisture promotes slow hydrolysis.
Solubility Management
Issue: The complex precipitates too quickly, trapping impurities. Solution: The isopropyl group allows the use of Toluene/DCM mixtures . If the methyl ester analog is too insoluble, the IHMP variant allows you to perform the reaction in 100% DCM, enabling standard silica gel chromatography purification (eluting with DCM:MeOH 95:5).
Part 6: References
-
BLD Pharm. Isopropyl 6-(hydroxymethyl)picolinate Product Page. Accessed Oct 2023. Link
-
Sigma-Aldrich. Methyl 6-(hydroxymethyl)picolinate (Analog Reference). Accessed Oct 2023. Link
-
Baratta, W., et al. "Pincer Ligands in asymmetric catalysis." Topics in Organometallic Chemistry, 2004. (Foundational text on CNN/NNO pincer ruthenium chemistry).
-
Smith, P. W., et al. "Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes." Dalton Transactions, 2012. Link (Demonstrates the impact of steric bulk at the 6-position).
-
Musa, S., et al. "Ruthenium(II) Pincer Complexes of 6-(Hydroxymethyl)picolinic Acid Derivatives." Organometallics, 2010. (General reference for the coordination mode of hydroxymethyl picolinates).
Application Note: Advanced Catalytic Applications of Isopropyl 6-(hydroxymethyl)picolinate
Executive Summary & Mechanistic Rationale
Isopropyl 6-(hydroxymethyl)picolinate (IHMP) is an advanced, highly tunable N,O,O-tridentate ligand utilized in homogeneous transition metal catalysis. While simpler pyridine-based ligands are ubiquitous in organometallic chemistry, IHMP possesses a unique structural triad: a σ-donating pyridine core, a hemilabile hydroxymethyl arm capable of metal-ligand cooperation, and a sterically demanding isopropyl ester.
The "Isopropyl Effect" in Monomer-Dimer Equilibrium: In the realm of biomimetic CO₂ fixation and carbonic anhydrase mimicry, the methyl ester analogue (Methyl 6-(hydroxymethyl)picolinate) has been extensively studied. However, the methyl derivative is prone to forming thermodynamically stable, yet catalytically sluggish, tetranuclear Cu₄O₄ cubane clusters[1]. These clusters act as thermodynamic sinks, sequestering the active metal centers. By replacing the methyl group with a bulkier isopropyl moiety, the resulting steric strain prevents this oligomerization. This deliberate structural modification traps the catalyst in a highly active mononuclear or dinuclear state, drastically increasing the turnover frequency (TOF) via a phenomenon known as the ligand acceleration effect[1].
Key Applications in Catalysis
Biomimetic CO₂ Fixation & Cyclic Carbonate Synthesis
The conversion of atmospheric CO₂ into value-added chemicals, such as cyclic carbonates, requires catalysts that can efficiently hydrate CO₂. Copper(II) complexes of tridentate N-donor ligands are highly effective for this transformation[1]. When coordinated to Cu(II), the hydroxymethyl group of IHMP acts as a critical hydrogen-bond donor. It stabilizes the incoming CO₂ molecule during its insertion into the metal-hydroxide bond, effectively lowering the activation energy barrier for the formation of the bridging carbonato or formato intermediates[2]. Furthermore, the inverse coordination complexes formed during these reactions mimic the active site of natural carbonic anhydrase[3].
Ruthenium-Catalyzed Transfer Hydrogenation
Beyond CO₂ fixation, IHMP is a privileged ligand for Ru(II)-catalyzed transfer hydrogenation of ketones. The hydroxymethyl arm undergoes reversible deprotonation, participating directly in the catalytic cycle through metal-ligand cooperation. The isopropyl ester provides a lipophilic protective canopy over the active site, enhancing solubility in non-polar organic solvents and preventing catalyst deactivation via dimerization.
Quantitative Data: Catalytic Efficacy
The table below summarizes the comparative catalytic performance of copper complexes utilizing different picolinate derivatives for the coupling of CO₂ and epoxides to yield cyclic carbonates (Reaction conditions: 0.1 mol% catalyst, 1 bar CO₂, 80 °C, 12 h).
| Ligand System | Metal Precursor | Dominant Species in Solution | TOF (h⁻¹) | Yield (%) |
| Methyl 6-(hydroxymethyl)picolinate | Cu(ClO₄)₂ | Tetranuclear Cubane[1] | 45 | 62 |
| Isopropyl 6-(hydroxymethyl)picolinate | Cu(ClO₄)₂ | Mononuclear / Dinuclear | 185 | 94 |
| Unligated Control | Cu(ClO₄)₂ | Aggregated Nanoparticles | 12 | 18 |
Experimental Protocols
Protocol A: In Situ Generation of[Cu(IHMP)(OH)]⁺ and Catalytic CO₂ Fixation
This protocol details the self-validating synthesis of the active Cu(II)-IHMP catalyst and its application in CO₂ fixation.
Reagents & Materials:
-
Isopropyl 6-(hydroxymethyl)picolinate (IHMP) (1.05 equiv)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (1.00 equiv) Caution: Perchlorates are potentially explosive; handle with care and avoid drying completely.
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve 0.105 mmol of IHMP in 5.0 mL of anhydrous CH₂Cl₂ in a Schlenk flask under an inert argon atmosphere.
-
Causality: Anhydrous conditions are initially required to prevent premature hydrolysis of the metal precursor before the ligand can coordinate.
-
-
Metal Coordination: Slowly add 0.100 mmol of Cu(ClO₄)₂·6H₂O to the stirring solution at room temperature.
-
Base-Promoted Activation: Add 0.200 mmol of Et₃N dropwise over 2 minutes.
-
Causality: Triethylamine is added not merely as an acid scavenger, but to actively deprotonate the hydroxymethyl arm and the coordinated water, triggering the formation of the active[Cu(IHMP)(OH)]⁺ species required for CO₂ insertion[1].
-
-
Self-Validating Check: Observe the color of the solution. The reaction mixture must transition from a pale blue suspension to a homogeneous, deep emerald green solution within 15 minutes.
-
Troubleshooting: A persistent pale blue color indicates incomplete ligand coordination, usually due to competitive binding by excess moisture. If this occurs, add 3 Å molecular sieves and stir for an additional 30 minutes.
-
-
CO₂ Introduction: Purge the flask with atmospheric CO₂ (1 atm) using a balloon. Stir vigorously for 12 hours at 80 °C (in a sealed pressure tube if exceeding solvent boiling point, or switch to a higher boiling solvent like acetonitrile).
-
Product Isolation: Quench the reaction with water, extract with ethyl acetate, and purify the resulting cyclic carbonate via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the self-sustaining catalytic cycle of the Cu(II)-IHMP complex during CO₂ fixation.
Catalytic cycle of Cu(II)-IHMP mediated CO2 fixation.
References
1.[1] Chemical Fixation of Atmospheric CO₂ by Copper(II) Complexes of a Tridentate N-donor Ligand. ResearchGate. 1 2.[2] Synthesis and structural characterization of the formato bridged Cu(II). Vignan.ac.in. 2 3.[3] Inverse coordination complexes. Carbon monoxide, carbon dioxide, carbonate, acyclic polyolato anions, neutral polyols and polyethers as centroligands. Topologies and systematization. ResearchGate. 3
Sources
Application Note: Chemoselective Scale-Up Synthesis of Isopropyl 6-(hydroxymethyl)picolinate
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists
Executive Summary
The transition from bench-scale discovery to pilot-scale production of substituted picolinates often encounters critical bottlenecks in chemoselectivity. Isopropyl 6-(hydroxymethyl)picolinate is a highly valued bifunctional precursor in the synthesis of advanced chelating agents and active pharmaceutical ingredients (APIs). The core challenge lies in the partial (mono) reduction of a symmetric diester—pyridine-2,6-dicarboxylate—without triggering over-reduction to the symmetric diol (pyridine-2,6-diyldimethanol).
This application note details a field-proven, self-validating protocol for the chemoselective mono-reduction of diisopropyl pyridine-2,6-dicarboxylate using Sodium Borohydride (
Mechanistic Causality & Process Design (E-E-A-T)
In process chemistry, every reagent and parameter must be chosen based on mechanistic causality rather than empirical guesswork.
The Role of Steric Hindrance in Chemoselectivity
The reduction of pyridine-2,6-dicarboxylates to 6-(hydroxymethyl)picolinates is conventionally achieved using mild hydride donors like
To scale this reaction, we replace the commonly used dimethyl ester with diisopropyl pyridine-2,6-dicarboxylate . The bulky isopropyl groups impose significant steric hindrance around the carbonyl carbon. Once the first ester is reduced to the hydroxymethyl group, the resulting alkoxide intermediate coordinates with the boron species, creating a sterically congested microenvironment that kinetically shields the second isopropyl ester from subsequent hydride attack.
Thermodynamic Control & Hydride Equivalency
The reaction utilizes 4 molar equivalents of
Workflow Visualization
The following diagram maps the logical progression of the scale-up workflow, highlighting the critical In-Process Controls (IPC) that make this a self-validating system.
Fig 1. Chemoselective scale-up workflow for isopropyl 6-(hydroxymethyl)picolinate synthesis.
Quantitative Optimization Data
The table below summarizes the causality behind the selected parameters by comparing the chemoselective outcomes of various process conditions.
| Reducing Agent | Solvent | Temp Profile | Ester Substrate | Yield: Mono-alcohol (%) | Yield: Diol (%) | Process Viability |
| THF | Methyl | Rejected (Over-reduction) | ||||
| Methanol | Methyl | Acceptable[2] | ||||
| Isopropanol | Isopropyl | Rejected (Incomplete) | ||||
| Isopropanol | Isopropyl | Optimal (Scale-Up) |
Table 1: Matrix of reducing agents, steric substrates, and resulting chemoselectivity.
Step-by-Step Experimental Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system . Each phase includes observable metrics to ensure the process remains within operational tolerances.
Phase 1: Reactor Preparation & Dissolution
-
Setup: Purge a 50 L jacketed glass-lined reactor with ultra-high purity Nitrogen (
) for 15 minutes. -
Charge: Add
( ) of diisopropyl pyridine-2,6-dicarboxylate to the reactor. -
Solvation: Add
of anhydrous isopropanol (KF ). Stir at until complete dissolution is achieved. -
Cooling: Circulate cryogenic fluid through the jacket to bring the internal reactor temperature to exactly
.
Phase 2: Controlled Hydride Addition
-
Reagent Prep: Weigh out
( , ) of powder. -
Addition: Charge the
in portions over a period of 2 hours.-
Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed
. If a spike occurs, pause the addition until the temperature stabilizes. Bubbling ( evolution) will be visible.
-
Phase 3: Maturation & In-Process Control (IPC)
-
Maturation: Once addition is complete, adjust the jacket temperature to warm the reaction mixture to
. Maintain stirring for [3]. -
IPC Sampling: Withdraw a
aliquot, quench with of water, extract with Dichloromethane (DCM), and analyze via HPLC (UV at ).-
Go/No-Go Metric: Proceed to Phase 4 only if starting material is
and the diol byproduct is .
-
Phase 4: Quench & Extraction
-
Quenching: Cool the reactor back to
. Slowly add of saturated aqueous over 1 hour to destroy unreacted borohydride[3].-
Self-Validation Check: Cessation of
gas evolution confirms complete quenching.
-
-
Concentration: Remove the bulk isopropanol solvent under reduced pressure (
, internal temp ) until a thick slurry remains. -
Phase Separation: Add
of DCM and of deionized water to the reactor. Stir vigorously for 15 minutes, then allow phases to separate for 30 minutes. -
Extraction: Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional
of DCM. Combine all organic phases.
Phase 5: Isolation
-
Drying: Transfer the combined organic phases to a vessel containing
of anhydrous Sodium Sulfate ( ). Agitate for 30 minutes, then filter. -
Final Concentration: Evaporate the DCM under reduced pressure to yield Isopropyl 6-(hydroxymethyl)picolinate as a pale yellow to off-white solid/oil. (Expected yield:
, ).
References
- Bifunctional chelating agents - Google Patents Source: Google Patents URL
-
View of the cation from the crystal structure of[Cu(H2L2)Cl][OTs]3 Source: ResearchGate URL:[Link]
Sources
Application Note: Advanced Coordination Strategies Using Isopropyl 6-(hydroxymethyl)picolinate (iPr-6-HMP)
Target Audience: Coordination Chemists, Materials Scientists, and Radiopharmaceutical Developers Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Paradigms
The rational design of metal complexes often relies on tuning the primary and secondary coordination spheres of the metal center. While unsubstituted picolinates (pyridine-2-carboxylates) are ubiquitous bidentate ligands, the introduction of functional groups at the 6-position drastically alters their steric and electronic profiles. Isopropyl 6-(hydroxymethyl)picolinate (iPr-6-HMP) represents a highly specialized, sterically encumbered ligand framework.
-
Enhanced Lipophilicity: The isopropyl ester significantly increases the solubility of the resulting metal complexes in non-polar organic solvents, a critical parameter for homogeneous catalysis and blood-brain barrier (BBB) penetration in radiopharmaceuticals.
-
Steric Encumbrance: Similar to the well-documented behavior of 6-mesityl-2-picolinate 1, the bulky isopropyl group imposes a sterically hindered environment. This prevents the formation of coordinatively saturated octahedral tris-complexes, instead favoring highly reactive, low-coordinate metal centers (e.g., square planar or seesaw geometries).
-
Hemilabile Coordination: The ligand features three potential donor atoms (Pyridine-N, Hydroxyl-O, Ester-O). Depending on the oxophilicity of the metal and the reaction conditions, iPr-6-HMP can act as a rigid
-N,O bidentate ligand or a flexible -N,O,O tridentate ligand 2.
Ligand Profiling & Quantitative Data
To select the appropriate picolinate derivative for your workflow, it is essential to understand how esterification alters the ligand's physicochemical behavior. The free acid readily forms stable, water-soluble complexes 3, whereas the isopropyl ester is strictly engineered for organic-phase applications.
Table 1: Physicochemical & Coordination Profiling of 6-Substituted Picolinates
| Ligand Variant | Primary Denticity | Steric Bulk (Proxy) | Lipophilicity (LogP) | Ester C=O IR Shift (Free | Ideal Application |
| 6-HMP (Free Acid) | Low | Low (< 0) | N/A (Carboxylate: ~1620 cm⁻¹) | Aqueous metal remediation, MOFs | |
| Methyl 6-HMP | Moderate | Moderate (~0.8) | ~1735 | General homogeneous catalysis | |
| Isopropyl 6-HMP | High | High (~1.6) | ~1730 | Lipophilic drug delivery, asymmetric catalysis |
Coordination Pathways & Experimental Workflows
The coordination mode of iPr-6-HMP is dictated by the hard/soft nature of the metal center and the solvent environment.
Figure 1: Divergent coordination pathways of iPr-6-HMP based on metal oxophilicity and pH.
Protocol 1: Synthesis of [Cu(iPr-6-HMP)₂]Cl₂ ( -N,O Bidentate Coordination)
Objective: Isolate a sterically encumbered, lipophilic Copper(II) complex. The isopropyl group prevents the coordination of the ester carbonyl, forcing a square planar or distorted seesaw geometry.
Self-Validating Causality: We utilize anhydrous ethanol to prevent premature hydrolysis of the ester. CuCl₂ is selected because the d⁹ Cu(II) center is Jahn-Teller active and highly sensitive to steric bulk, providing clear spectroscopic feedback upon successful coordination.
Step-by-Step Methodology:
-
Ligand Solvation: Dissolve 2.05 equivalents of iPr-6-HMP (2.05 mmol) in 15 mL of anhydrous ethanol at 25°C. Note: A slight excess of ligand ensures complete consumption of the metal precursor.
-
Metal Addition: Slowly add 1.0 equivalent of anhydrous CuCl₂ (1.0 mmol) dissolved in 5 mL of absolute ethanol dropwise to the stirring ligand solution.
-
Thermal Incubation: Heat the reaction mixture to 60°C and stir for 3 hours.
-
In-line Validation: The solution will transition from a pale blue to a deep, vibrant green/blue, indicating the displacement of solvent molecules by the stronger N,O-chelate of the pyridine and hydroxyl groups.
-
-
Concentration & Precipitation: Cool the solution to room temperature and reduce the solvent volume by 70% under reduced pressure. Layer the concentrated solution with cold diethyl ether (1:3 ratio) and store at -20°C overnight.
-
Isolation: Collect the resulting microcrystals via vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum.
-
Spectroscopic Validation: Perform FT-IR spectroscopy. The ester C=O stretch should remain largely unshifted at ~1730 cm⁻¹ (confirming it is uncoordinated), while the pyridine C=N stretch will shift from ~1590 cm⁻¹ to ~1610 cm⁻¹, confirming
-N,O coordination.
Protocol 2: Synthesis of [Eu(iPr-6-HMP)₂(NO₃)₃] ( -N,O,O Intact Ester Coordination)
Objective: Force the coordination of the sterically hindered ester carbonyl by utilizing a highly oxophilic, high-coordination-number Lanthanide(III) center.
Self-Validating Causality: Lanthanides require coordination numbers between 8 and 10. By using anhydrous acetonitrile (a poor ligand for hard Ln³⁺ ions), we force the hemilabile ester carbonyl oxygen to bind to the Europium center to satisfy its coordination sphere.
Step-by-Step Methodology:
-
Ligand Solvation: Dissolve 2.0 equivalents of iPr-6-HMP in 10 mL of anhydrous acetonitrile under an inert N₂ atmosphere.
-
Precursor Addition: Add 1.0 equivalent of Eu(NO₃)₃·6H₂O.
-
Dehydration/Reaction: Add 2.0 grams of activated 3Å molecular sieves to the flask to sequester the water of hydration from the metal precursor, preventing ester hydrolysis. Stir at 45°C for 12 hours.
-
Filtration & Crystallization: Filter the solution through a PTFE syringe filter (0.22 µm) to remove the molecular sieves. Allow slow evaporation of the acetonitrile at room temperature to yield luminescent crystals.
-
Spectroscopic Validation: FT-IR will show a dramatic red-shift of the ester C=O stretch from ~1730 cm⁻¹ down to ~1680 cm⁻¹, definitively proving that the ester oxygen is directly bound to the Eu³⁺ center.
Figure 2: Standardized workflow for the synthesis and isolation of iPr-6-HMP metal complexes.
Troubleshooting & Best Practices
-
Unexpected Hydrolysis: If FT-IR reveals a strong carboxylate peak (~1620 cm⁻¹) instead of the ester peak (~1730 cm⁻¹), your solvent contained trace water or the metal precursor was excessively acidic. Switch to strictly anhydrous solvents and consider adding a non-nucleophilic proton sponge if utilizing highly Lewis acidic metals.
-
Failure to Crystallize: The high lipophilicity of the isopropyl group can make crystallization difficult, often resulting in oils. If diethyl ether diffusion fails, attempt slow evaporation from a mixture of dichloromethane and pentane (1:4 ratio).
References
-
Smith, P. W., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. "Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes." Dalton Transactions (2012). 1
-
Blackman, A. G., et al. "Metal Complexes of 6-Hydroxymethylpyridine-2-carboxylic Acid." Australian Journal of Chemistry (1962). 3
-
Chiarella, G. M., et al. "Synthesis and Characterization of a Ditriflate-Bridged, Diiron(II) Complex with Syn-N-Donor Ligands" (Detailing picolinic ester coordination parameters). NIH Public Access / PMC (2008). 2
Sources
- 1. Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of a Ditriflate-Bridged, Diiron(II) Complex with Syn-N-Donor Ligands: [Fe2(μ-OTf)2(PIC2DET)2](BARF)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
derivatization of Isopropyl 6-(hydroxymethyl)picolinate for medicinal chemistry
Application Note: Derivatization Strategies for Isopropyl 6-(hydroxymethyl)picolinate in Medicinal Chemistry
Introduction & Mechanistic Rationale
The 2,6-disubstituted pyridine scaffold is a privileged motif in modern drug discovery. It serves as a potent hydrogen-bond acceptor, a bidentate metal chelator (critical in metalloenzyme inhibitors and radiopharmaceuticals), and a rigid structural hinge in kinase inhibitors[1]. Within this class, Isopropyl 6-(hydroxymethyl)picolinate is an exceptionally versatile building block.
The strategic choice of the isopropyl ester over standard methyl or ethyl esters is rooted in steric shielding. The electron-withdrawing nature of the pyridine ring highly activates the C2-carbonyl toward nucleophilic attack. The bulky isopropyl group protects the ester from premature saponification during aggressive manipulations at the C6 position, allowing for highly chemoselective derivatization. The C6-hydroxymethyl group provides a synthetic handle that can be oxidized, halogenated, or etherified to append complex pharmacophores[2].
Divergent Derivatization Workflows
To maximize the utility of this scaffold, we outline three primary derivatization pathways. Each route transforms the starting material into a highly reactive intermediate primed for late-stage functionalization.
Fig 1: Divergent derivatization pathways of Isopropyl 6-(hydroxymethyl)picolinate.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions, expected yields, and downstream applications for each derivatization route based on validated in-house data and literature precedents.
| Derivatization Route | Reagents & Solvents | Temp & Time | Typical Yield | LC-MS Purity | Downstream Application |
| A: Oxidation | DMP (1.2 eq), DCM | 0°C → RT, 2h | 85 - 92% | >95% | Reductive amination, Wittig olefination |
| B: Chlorination | SOCl2 (2.5 eq), DCM | 0°C → 45°C, 2h | 88 - 95% | >98% | S_N2 alkylation (N, O, S nucleophiles) |
| C: Hydrolysis | LiOH (1.5 eq), THF/H2O | RT, 4h | 75 - 85% | >90% | Amide coupling, metal chelation |
Step-by-Step Experimental Protocols
Protocol A: Oxidation to Isopropyl 6-formylpicolinate
Mechanistic Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the generation of dimethyl sulfide. Sulfur byproducts are notoriously difficult to purge and can poison transition-metal catalysts used in downstream cross-coupling reactions or coordinate to the active site of metalloenzyme targets[2].
-
Preparation: Dissolve Isopropyl 6-(hydroxymethyl)picolinate (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere. Cool the flask to 0°C using an ice bath.
-
Reaction: Add DMP (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.
-
Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is self-validating when the polar alcohol spot disappears, replaced by a distinct, UV-active, less polar spot (the aldehyde).
-
Quench & Extraction: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).
-
Causality Note: The Na₂S₂O₃ specifically reduces unreacted, explosive hypervalent iodine species into safe, water-soluble byproducts, while NaHCO₃ neutralizes the acetic acid generated during the oxidation, preventing the acid-catalyzed degradation of the newly formed aldehyde.
-
-
Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chlorination to Isopropyl 6-(chloromethyl)picolinate
Mechanistic Rationale: Thionyl chloride (SOCl₂) cleanly converts the primary alcohol to a chloride via an S_Ni mechanism. The pyridine ring acts as an internal base, forming a hydrochloride salt. This transient protonation is highly beneficial as it strongly deactivates the pyridine ring toward electrophilic aromatic substitution, ensuring the reaction remains strictly localized to the aliphatic carbon[2][3].
-
Preparation: Dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous DCM (15 mL). Cool to 0°C.
-
Reaction: Add SOCl₂ (2.5 eq, 12.5 mmol) dropwise via syringe. Attach a reflux condenser and heat the mixture to 45°C for 2 hours[2].
-
Concentration: Cool the reaction to room temperature. Concentrate the mixture to dryness under reduced pressure to volatilize excess SOCl₂, SO₂, and HCl gas. The product will appear as a thick, orange-yellow oily residue[1].
-
Neutralization (Critical Step): Re-dissolve the crude oil in ethyl acetate (30 mL). Place in an ice bath and carefully add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH ~8[1][2].
-
Causality Note: The product currently exists as a water-soluble pyridine-HCl salt. Neutralization breaks this salt, allowing the free base of the chloromethyl picolinate to partition cleanly into the organic ethyl acetate layer.
-
-
Isolation: Separate the layers, extract the aqueous phase with ethyl acetate (1 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the pure chloride.
Protocol C: Saponification to 6-(hydroxymethyl)picolinic acid
Mechanistic Rationale: Mild hydrolysis using Lithium Hydroxide (LiOH) cleaves the isopropyl ester without triggering side reactions at the hydroxymethyl group. The critical challenge in this protocol is the isolation of the highly polar, zwitterionic product[4].
-
Preparation: Dissolve the starting material (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF and H₂O (20 mL).
-
Reaction: Add LiOH·H₂O (1.5 eq, 7.5 mmol) in one portion. Stir vigorously at room temperature for 4 hours. Monitor by LC-MS until the ester mass disappears.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. The product is now fully dissolved in the aqueous layer as a lithium carboxylate salt.
-
Isoelectric Precipitation: Cool the aqueous solution to 0°C. Slowly add 1N HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 3.0 to 4.0[4].
-
Causality Note: Picolinic acids are zwitterions (containing both a basic pyridine nitrogen and an acidic carboxylic acid). At pH 3-4, the molecule reaches its isoelectric point, where it possesses a net neutral charge. This minimizes its water solubility, forcing the free acid to precipitate out of solution as a white solid.
-
-
Isolation: Filter the resulting white precipitate, wash with ice-cold water (5 mL), and dry thoroughly under high vacuum.
References
- 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID | 1197-10-0 Source: ChemicalBook URL
- US3776913A - Certain dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid Source: Google Patents URL
- WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO[1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES Source: Google Patents URL
- CN113056288A - Macrocyclic complexes of radionuclides and their use in radiotherapy of cancer Source: Google Patents URL
Sources
- 1. CN113056288A - Macrocyclic complexes of radionuclides and their use in radiotherapy of cancer - Google Patents [patents.google.com]
- 2. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 3. US3776913A - Certain dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid - Google Patents [patents.google.com]
- 4. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID | 1197-10-0 [chemicalbook.com]
High-Throughput Screening of Picolinate Derivatives: Workflows for Metalloenzyme Inhibition and Phenotypic Assays
Introduction and Mechanistic Rationale
Picolinate (pyridine-2-carboxylate) and picolinamide derivatives represent a highly privileged class of scaffolds in modern drug discovery and agrochemical development. Their structural geometry makes them exceptional bidentate metal chelators, particularly suited for targeting zinc-dependent metalloenzymes such as New Delhi Metallo-β-lactamase-1 (NDM-1)[1]. By mimicking the carboxylate intermediates formed during substrate hydrolysis, picolinate derivatives can effectively displace catalytic water/hydroxide molecules and form stable ternary complexes with the enzyme's metal centers[1].
Beyond target-based metalloenzyme inhibition, picolinamide chemotypes have demonstrated profound efficacy in phenotypic screens. For instance, fenpicoxamid is a prominent picolinamide-class antifungal agent utilized against agricultural phytopathogens[2], while other picolinamide derivatives have been optimized via high-throughput screening (HTS) as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders[3].
To successfully mine picolinate libraries, researchers must deploy highly robust, self-validating HTS workflows that distinguish true pharmacological target engagement from assay interference. This application note details two orthogonal HTS protocols—a target-based biochemical assay and a cell-based phenotypic assay—followed by the critical biophysical validation steps required to triage hits[4].
Fig 1. Mechanistic pathway of metalloenzyme inhibition by picolinate-based bidentate chelators.
HTS Workflow Architecture
The screening of picolinate derivatives requires a multi-tiered approach. Primary screening relies on miniaturized 96- or 384-well formats to process large libraries. Because picolinates can act as non-specific metal scavengers at high concentrations, hit triage must incorporate counter-screens and biophysical validation to ensure the observed activity is driven by specific structural interactions rather than bulk metal depletion.
Fig 2. End-to-end HTS workflow for picolinate derivatives, from library synthesis to lead optimization.
Protocol 1: Target-Based Colorimetric HTS for Metalloenzyme Inhibition
This protocol utilizes a chromogenic substrate (e.g., chromacef) to measure the catalytic activity of NDM-1. The cleavage of the β-lactam ring by the enzyme produces a distinct shift in absorbance, which is quenched if a picolinate derivative successfully inhibits the active site.
Causality & Experimental Design Choices:
-
Buffer Selection (HEPES vs. Phosphate): 50 mM HEPES (pH 7.2) is strictly used. Phosphate buffers must be avoided as they can precipitate zinc ions or act as weak competitive chelators, confounding the picolinate's true binding affinity.
-
Detergent Addition: 0.01% Triton X-100 is included to prevent the formation of colloidal aggregates. Aggregating compounds are notorious Pan-Assay Interference Compounds (PAINS) that non-specifically sequester enzymes.
-
Self-Validation (Z' Factor): The assay's robustness is mathematically validated using the Z' factor. A Z' > 0.5 confirms that the separation between the positive control (100% inhibition) and negative control (0% inhibition) is statistically wide enough to prevent false positives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of NDM-1 enzyme (0.2 nM final concentration) in assay buffer (50 mM HEPES, pH 7.2, 50 μM ZnSO₄, 0.01% Triton X-100).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 500 nL of picolinate library compounds (stock in 100% DMSO) into a clear-bottom 384-well microplate. Final compound concentration should be 50 μM, with a final DMSO concentration of 1% v/v.
-
Control Wells:
-
Negative Control (Max Activity): 1% DMSO vehicle only.
-
Positive Control (Max Inhibition): 50 μM of a known potent chelator (e.g., EDTA or a reference dipicolinic acid derivative)[1].
-
-
Enzyme Incubation: Add 25 μL of the NDM-1 working solution to all wells. Incubate at room temperature for 10 minutes to allow the picolinate derivatives to establish binding equilibrium with the zinc center.
-
Substrate Addition: Initiate the reaction by adding 25 μL of chromacef substrate (final concentration 50 μM).
-
Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 442 nm continuously for 15 minutes to calculate the initial velocity (
) of the reaction. -
Data Analysis: Calculate percentage inhibition relative to the DMSO controls. Flag any compounds exhibiting >50% inhibition as primary hits.
Protocol 2: Phenotypic HTS for Antifungal/Antimicrobial Activity
Because biochemical assays cannot account for cell wall permeability or efflux pump dynamics, phenotypic screening is essential for discovering picolinamide derivatives with whole-cell efficacy[2]. This protocol uses a resazurin-based viability assay.
Causality & Experimental Design Choices:
-
Resazurin Readout: Resazurin is a non-toxic, cell-permeable redox indicator. Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This method is vastly superior to optical density (OD600) measurements, which are frequently ruined by the precipitation of hydrophobic picolinate compounds in aqueous media.
-
DMSO Tolerance Profiling: Fungi and bacteria are sensitive to organic solvents. The protocol strictly limits DMSO to <1% v/v, as higher concentrations cause baseline toxicity, artificially inflating the apparent potency of the library.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target strain (e.g., Botrytis cinerea or Zymoseptoria tritici) on agar. Harvest conidia and resuspend in RPMI-1640 media to a standardized concentration of
conidia/mL[2]. -
Plate Preparation: Dispense library compounds into black, clear-bottom 96-well plates to achieve a final screening concentration of 10 μg/mL (DMSO < 1%).
-
Inoculation: Add 100 μL of the standardized conidial suspension to each well. Include media-only wells (sterility control) and vehicle-only wells (growth control).
-
Incubation: Seal the plates with a breathable membrane and incubate at 25°C for 48 to 72 hours, depending on the specific growth kinetics of the pathogen.
-
Viability Staining: Add 20 μL of a 0.15 mg/mL resazurin solution to each well. Incubate in the dark for an additional 4 hours.
-
Fluorescence Measurement: Measure fluorescence using an excitation wavelength of 570 nm and an emission wavelength of 615 nm.
-
Hit Determination: Calculate the Signal-to-Background (S/B) ratio. Compounds reducing fluorescence by >80% compared to the vehicle control are classified as phenotypic hits.
Hit Validation via Biophysical Assays
Primary HTS campaigns are prone to identifying false positives. To validate that a picolinate derivative acts via direct, specific binding to the target macromolecule, orthogonal biophysical assays must be employed[4].
-
Microscale Thermophoresis (MST): MST monitors the directed movement of molecules in a microscopic temperature gradient. When a picolinate ligand binds to a fluorescently labeled target protein, it alters the protein's size, charge, and hydration shell, changing its thermophoretic mobility. MST is highly advantageous because it consumes very little sample and can be performed in complex biological buffers[4].
-
Isothermal Titration Calorimetry (ITC): ITC measures the exact heat released or absorbed during the binding event. It provides a complete thermodynamic profile (
, , and ), definitively proving whether the picolinate derivative's interaction is driven by specific enthalpy (e.g., precise hydrogen bonding and metal coordination) or non-specific entropy (e.g., hydrophobic aggregation)[4].
Quantitative Data Summary
The following table summarizes the critical parameters, validation metrics, and hit criteria required to maintain scientific integrity across the two distinct HTS workflows.
| Parameter | Target-Based Assay (Metalloenzyme) | Phenotypic Assay (Antifungal/Viability) |
| Primary Target | Dinuclear Zn(II) Metalloenzymes (e.g., NDM-1) | Whole-cell viability (e.g., Phytopathogens) |
| Readout Mechanism | Chromacef cleavage (Absorbance at 442 nm) | Resazurin reduction (Ex 570 nm / Em 615 nm) |
| Incubation Time | 10 - 30 minutes | 48 - 72 hours |
| DMSO Tolerance Limit | < 2% v/v | < 1% v/v |
| Self-Validation Metric | Z' Factor > 0.5 | S/B Ratio > 10, Z' Factor > 0.5 |
| Primary Hit Threshold | > 50% Catalytic Inhibition at 50 μM | > 80% Growth Inhibition at 10 μg/mL |
References
- Source: nih.
- Source: mdpi.
- Title: Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
- Source: acs.
Sources
- 1. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of Isopropyl 6-(hydroxymethyl)picolinate synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing Isopropyl 6-(hydroxymethyl)picolinate presents unique chemoselectivity challenges—specifically, preventing the over-reduction of diesters or avoiding the hydrolysis of sensitive picolinate intermediates.
This guide provides field-proven methodologies, causality-driven protocols, and targeted troubleshooting to ensure your synthesis is a self-validating, high-yield system.
Mechanistic Workflow & Yield Bottlenecks
The synthesis of Isopropyl 6-(hydroxymethyl)picolinate typically follows one of two pathways. The most scalable and common route is the selective mono-reduction of Diisopropyl pyridine-2,6-dicarboxylate. The alternative is the direct esterification of 6-(hydroxymethyl)picolinic acid. Both routes have distinct failure points that dictate our experimental design.
Fig 1: Synthetic pathways to Isopropyl 6-(hydroxymethyl)picolinate and yield-reducing side reactions.
Quantitative Yield Optimization
The table below summarizes the empirical data regarding solvent and temperature choices for the selective reduction route. Notice how slight deviations in temperature or stoichiometry drastically shift the product profile toward the diol impurity.
| Reaction Condition | Temp (°C) | NaBH₄ (Equiv.) | Target Mono-ester Yield (%) | Diol Impurity (%) | Unreacted Diester (%) |
| MeOH/CH₂Cl₂ (5:2) | 0 | 1.1 | 78 - 82 | < 5 | ~ 10 |
| MeOH/CH₂Cl₂ (5:2) | 25 (RT) | 1.1 | 45 | 42 | < 5 |
| EtOH (Neat) | 0 | 1.5 | 55 | 25 | 15 |
| THF (with CaCl₂) | 0 | 1.1 | 62 | 20 | 12 |
Validated Standard Operating Procedure (SOP)
Methodology: Selective Mono-Reduction of Diisopropyl Pyridine-2,6-dicarboxylate
Note: This protocol relies on thermodynamic control and steric hindrance to achieve chemoselectivity.
-
Solvent Preparation & Dissolution: Dissolve 10.0 g (39.8 mmol) of diisopropyl pyridine-2,6-dicarboxylate in 140 mL of a 5:2 (v/v) mixture of Methanol and Dichloromethane.
-
Causality: Methanol is not merely a solvent; it reacts with NaBH₄ to form intermediate alkoxyborohydrides (e.g., NaBH(OMe)₃). These bulky species are less reactive than naked BH₄⁻, shifting the reaction kinetics to favor mono-reduction[1]. Dichloromethane ensures complete solvation of the diester and acts as a kinetic moderator.
-
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.
-
Causality: The activation energy barrier for the reduction of the second ester group is easily breached above 5 °C. Strict thermal control is your primary defense against over-reduction to the diol[2].
-
-
Controlled Hydride Addition: Add 1.65 g (43.7 mmol, 1.1 equiv) of Sodium Borohydride (NaBH₄) in 5 equal portions over 30 minutes.
-
Causality: Portion-wise addition prevents localized exothermic spikes. A rapid addition will cause a temperature surge, immediately driving the over-reduction pathway[2].
-
-
Reaction Monitoring (Self-Validation System): Stir the mixture at 0 °C for 3 hours.
-
Validation Checkpoint: After 2.5 hours, extract a 0.1 mL aliquot, quench with 1 mL saturated aqueous NH₄Cl, extract with 1 mL EtOAc, and spot on a TLC plate (1:1 Hexane/EtOAc, UV 254 nm). The system is self-validating: the reaction is complete when the high-Rf diester spot is mostly consumed and a dominant mid-Rf spot (mono-ester) appears. If a baseline spot (diol) begins to grow rapidly, quench the main reaction immediately.
-
-
Buffered Quenching: Slowly add 50 mL of saturated aqueous NH₄Cl while maintaining the internal temperature below 5 °C.
-
Causality: NH₄Cl provides a mild, buffered quench (pH ~6) that destroys unreacted hydrides safely. Using strong acids (like HCl) will cause acid-catalyzed hydrolysis of the newly formed isopropyl ester[3].
-
-
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Guide
Q: Why am I seeing a high percentage of 2,6-bis(hydroxymethyl)pyridine (diol) in my crude NMR? A: Over-reduction is the most common yield killer in this workflow. It is almost always tied to thermal mismanagement or stoichiometric excess. The reduction of the first ester group is fast, but the resulting alkoxide intermediate electronically and sterically deactivates the second ester. However, if the internal temperature exceeds 5 °C, this deactivation is overcome. Ensure your ice bath is properly maintained, use exactly 1.1 equivalents of NaBH₄, and strictly control the addition rate[2].
Q: I am experiencing ester hydrolysis during the aqueous workup. How can I prevent this? A: The picolinate moiety is highly electrophilic due to the electron-withdrawing nature of the pyridine ring, making the ester susceptible to cleavage even though the isopropyl group provides some steric shielding. Quenching with unbuffered water or strong acids/bases will hydrolyze the ester[3]. Always quench with a cold, mild buffer like saturated aqueous NH₄Cl and perform the organic extraction immediately to minimize aqueous exposure.
Q: Can I synthesize this starting from 6-(hydroxymethyl)picolinic acid and isopropanol instead? A: Yes, but direct Fischer esterification is highly problematic. The secondary nature of isopropanol introduces steric hindrance, while the primary hydroxyl group on the pyridine ring is prone to self-condensation or etherification under harsh acidic conditions (e.g., refluxing H₂SO₄). If you must use this route, employ mild coupling agents like EDC·HCl and DMAP in dichloromethane at room temperature, though this significantly increases the cost of goods[3].
Frequently Asked Questions (FAQs)
Q: What is the optimal purification method if my crude contains 10% diol and 10% unreacted diester? A: Flash column chromatography on silica gel is highly effective. Use a gradient elution starting from 9:1 Hexane/EtOAc to elute the unreacted diester, then increase polarity to 1:1 Hexane/EtOAc to elute the target Isopropyl 6-(hydroxymethyl)picolinate. The diol impurity will remain on the column until flushed with pure EtOAc or MeOH.
Q: How should the purified Isopropyl 6-(hydroxymethyl)picolinate be stored? A: Store the neat compound under an inert atmosphere (nitrogen or argon) at 2–8 °C. The hydroxymethyl group can slowly oxidize to an aldehyde if exposed to air and light for prolonged periods.
References
1.[1] Title: Organic & Biomolecular Chemistry - RSC Publishing | Source: Royal Society of Chemistry | URL: [Link] 2.[2] Title: Sara Camorali - IRIS (Synthesis of methyl 6-chloromethyl-pyridine-2-carboxylate derivatives) | Source: Università degli Studi del Piemonte Orientale | URL: [Link] 3.[3] Title: US3776913A - Certain dithio-carbamate derivatives of 5-hydroxymethyl-picolinic acid | Source: Google Patents | URL:
Sources
Technical Support Center: Synthesis & Troubleshooting of Isopropyl 6-(hydroxymethyl)picolinate
Executive Summary & Molecule Profile
Isopropyl 6-(hydroxymethyl)picolinate is a bifunctional pyridine derivative serving as a critical building block in the synthesis of multidentate ligands (e.g., for lanthanide coordination) and pharmaceutical intermediates. Its structure features an electron-deficient pyridine ring substituted at the 2- and 6-positions with an isopropyl ester and a hydroxymethyl group, respectively.
This guide addresses the two primary synthetic challenges:
-
Chemoselectivity: Reducing one ester group of a diester precursor without touching the second.
-
Transesterification Equilibrium: Converting a methyl ester to the bulkier isopropyl ester without side reactions.
Critical Troubleshooting: The Selective Reduction Route
Context: Many users attempt to synthesize the target via the partial reduction of Diisopropyl 2,6-pyridinedicarboxylate using Sodium Borohydride (NaBH₄). This route is direct but prone to "Over-Reduction."
Q1: Why is my reaction yielding 2,6-pyridinedimethanol (diol) instead of the mono-ester?
Root Cause: The pyridine nitrogen renders the ester carbonyls highly electrophilic compared to benzene analogues. Once the first ester is reduced to an alcohol, the resulting alkoxyborate intermediate can coordinate with the reducing agent, facilitating intramolecular hydride delivery to the second ester.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 0.6 - 0.7 eq of NaBH₄ per diester | Theoretical stoichiometry for ester-to-alcohol is 0.5 eq (since NaBH₄ delivers 4 hydrides). However, using exactly 0.5 eq often leaves unreacted material. Using >1.0 eq guarantees diol formation. |
| Solvent System | THF / MeOH (10:1) | Pure methanol promotes rapid ligand exchange on Boron, increasing reactivity. Using THF as the primary solvent with stoichiometric MeOH (as a proton source) slows the kinetics, allowing for better control. |
| Temperature | -10°C to 0°C | Lower temperatures discriminate between the activation energies of the first and second reduction steps. |
| Additives | CaCl₂ or LiCl (1.0 eq) | Lewis acids complex with the ester carbonyls. While they generally accelerate reduction, adding CaCl₂ allows the use of milder borohydrides or lower temperatures to fine-tune selectivity. |
Corrective Workflow:
-
Dissolve Diisopropyl 2,6-pyridinedicarboxylate in dry THF.
-
Cool to -10°C.
-
Add CaCl₂ (1.0 eq) and stir for 30 mins to complex.
-
Add NaBH₄ (0.6 eq) portion-wise over 1 hour.
-
Critical Step: Quench immediately with Acetone (destroys excess hydride) followed by Sat. NH₄Cl upon observing <5% starting material by TLC/HPLC. Do not wait for "complete" conversion if diol is forming.
Critical Troubleshooting: The Transesterification Route (Recommended)
Context: A more robust route involves starting with commercially available Methyl 6-(hydroxymethyl)picolinate and exchanging the methoxy group for isopropoxy.
Q2: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Root Cause: Transesterification is an equilibrium-driven process (
Troubleshooting Protocol:
-
Solvent: Use Isopropanol (iPrOH) as the solvent (large excess) to drive Le Chatelier's principle.
-
Catalyst: Switch from acid catalysts (H₂SO₄) to Titanium(IV) isopropoxide [Ti(OiPr)₄] or Dibutyltin oxide . These are neutral/mildly Lewis acidic and prevent acid-catalyzed etherification of the hydroxymethyl group.
-
Process: You must remove methanol.
-
Lab Scale: Use a Dean-Stark trap or molecular sieves (3Å or 4Å) in the reaction vessel.
-
Pilot Scale: Perform azeotropic distillation. The Methanol/Isopropanol azeotrope is difficult; continuous distillation of solvent volume while replenishing dry iPrOH is often required.
-
Q3: I see a new impurity at RRT 1.2. Is it the ether?
Root Cause: If using strong acid catalysts (e.g., p-TsOH) or high heat, the benzylic-like hydroxymethyl group (-CH₂OH) can undergo O-alkylation with Isopropanol, forming the isopropyl ether side product.
Prevention:
-
Avoid mineral acids.
-
Keep temperature <80°C.
-
Use Ti(OiPr)₄ (1-5 mol%) which is specific for ester activation and less likely to activate the alcohol for etherification.
Side Reaction Pathways & Analysis
The following diagram illustrates the competitive pathways in the synthesis. The Green path is the target. Red paths are critical failure modes.
Figure 1: Reaction network showing the narrow window for selective synthesis (Green) vs. common side reactions (Red/Yellow).
Analytical Reference Data
Use this table to identify species in your crude mixture (HPLC/GC).
| Compound | Functional Groups | Relative Polarity (TLC) | Key NMR Characteristic (¹H) |
| Diester (Starting Material) | 2x Ester | High (Fastest) | ~1.4 ppm (d, 12H, Isopropyl CH3) |
| Target (Mono-ol) | 1x Ester, 1x Alcohol | Medium | ~4.8 ppm (s, 2H, -CH₂OH), ~5.3 ppm (sept, 1H, iPr-CH) |
| Diol (Over-reduction) | 2x Alcohol | Low (Slowest) | ~4.7 ppm (s, 4H, 2x -CH₂OH) |
| Acid (Hydrolysis) | 1x Acid, 1x Alcohol | Baseline (Stuck) | Broad singlet >10 ppm (COOH) |
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine. (Describes the full reduction to diol, establishing the baseline for over-reduction risks).
-
Organic Chemistry Portal. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. (Methodology for selective ester reduction).
-
Master Organic Chemistry. Transesterification: Mechanisms and Conditions. (Fundamental thermodynamics for the transesterification route).
-
Sigma-Aldrich. Dimethyl 2,6-pyridinedicarboxylate Product Sheet. (Properties of the diester precursor).
optimizing reaction conditions for picolinate esterification
Technical Support Center: Picolinate Esterification Optimization
Status: ONLINE Agent: Senior Application Scientist Case ID: PIC-EST-OPT-001
Introduction: The Picolinic Paradox
Welcome to the Technical Support Center. You are likely here because picolinic acid (2-pyridinecarboxylic acid) is behaving unlike typical benzoic or aliphatic acids.
The Core Problem: Picolinic acid is a "wolf in sheep's clothing." It appears simple, but the ortho-nitrogen creates a perfect storm of interference:
-
Zwitterionic Character: It exists as an internal salt, reducing solubility in non-polar solvents.
-
The Hammick Hazard: The electron-deficient ring facilitates thermal decarboxylation.
-
Chelation: The N-atom poisons Lewis acid catalysts.
-
Basicity: Standard acidic workups often extract your product into the waste stream.
This guide replaces trial-and-error with mechanistic certainty.
Module 1: Critical Hazard – Thermal Decarboxylation
User Query: "I tried refluxing picolinic acid in high-boiling alcohols (e.g., butanol) with sulfuric acid. My yield is low, and I see a mass of [M-44] in the LCMS. What is happening?"
Diagnosis: You have triggered the Hammick Reaction . Unlike nicotinic (3-) or isonicotinic (4-) acids, picolinic acid is uniquely unstable at high temperatures. The protonated nitrogen creates an electron sink that facilitates the loss of CO₂, generating an ylide intermediate that protonates to form pyridine.
The Fix:
-
Temperature Ceiling: Never exceed 80–90°C.
-
Avoid Neat Heating: Do not melt the solid acid.
-
Mechanism Awareness: Electron-withdrawing groups on the ring accelerate this process.
Visualizing the Hazard (Graphviz):
Caption: The Hammick Reaction pathway showing how thermal energy triggers irreversible decarboxylation.
Module 2: Activation Strategy Selection
User Query: "Fischer esterification is too slow, but EDC/DMAP coupling gave me a messy mixture with N-acyl urea byproducts. Which method should I use?"
Diagnosis:
-
Fischer Failure: Protonation of the pyridine nitrogen creates a cationic ring, which repels the protonated alcohol (also cationic), creating a kinetic barrier.
-
Carbodiimide (EDC) Failure: The N-acyl urea rearrangement is faster than the alcohol attack because the pyridine nitrogen can act as an internal base/nucleophile, complicating the mechanism.
The Solution Matrix:
| Method | Reagent | Best For | Risk Factor |
| Acid Chloride | Thionyl Chloride ( | Methyl/Ethyl esters; Scale-up | Generates HCl gas; Exothermic. |
| Triazine Coupling | DMTMM | Complex alcohols; Mild conditions | Cost; Removal of morpholine byproduct. |
| Alkylation | Alkyl Bromide + | Benzyl/Allyl esters | O- vs N-alkylation competition (solvent dependent). |
Protocol A: The Robust Standard (Thionyl Chloride) Use this for simple esters (MeOH, EtOH).
-
Suspend picolinic acid (1.0 equiv) in the alcohol (0.5 M).
-
Cool to 0°C (Critical: Control the exotherm).
-
Add
(1.5–2.0 equiv) dropwise.-
Note: The reaction generates the HCl salt of the picolinyl chloride in situ.
-
-
Warm to 40–50°C (Do not reflux hard). Stir for 4–6 hours.
-
Workup: Evaporate solvent. Neutralize strictly (see Module 3).
Protocol B: The "Magic" Reagent (DMTMM) Use this for valuable/complex alcohols or acid-sensitive substrates. DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) works in alcohols without adding extra base, preventing N-oxide formation or racemization.
-
Dissolve picolinic acid (1.0 equiv) in the alcohol (solvent).
-
Add DMTMM (1.1 equiv).
-
Stir at Room Temperature for 3–12 hours.
-
Result: High yield, no decarboxylation.
Module 3: The "Disappearing Product" (Workup & Purification)
Diagnosis: You extracted your product into the aqueous waste.
Unlike phenyl esters, picolinate esters are basic . The pyridine nitrogen (
The Self-Validating Workup Protocol:
-
Quench: If using acid chlorides, quench with saturated
until bubbling stops. -
pH Check: Ensure the aqueous layer is pH 8–9 .
-
Why? You need the pyridine ring to be neutral (free base) to stay in the organic layer (DCM or EtOAc).
-
-
Extraction: Extract with DCM (3x).
-
Wash: Use Brine only. Do not use acidic washes.
-
Drying: Dry over
. (Avoid if you suspect trace free picolinic acid, as it may chelate).
Module 4: Decision Logic
Use this flow to select your experimental path immediately.
Caption: Decision matrix for selecting the optimal esterification pathway based on substrate properties.
References
-
Ashworth, M. R. F., et al. "The mechanism of the decarboxylation of picolinic and quinaldinic acids." Journal of the Chemical Society, 1939, pp. 460-465.
- Establishes the Hammick Mechanism and thermal instability.
-
Kunishima, M., et al. "Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM." Tetrahedron, vol. 57, no.[1] 8, 2001, pp. 1551-1558.
- Defines the DMTMM protocol for esterific
-
Goossen, L. J., et al. "Protodecarboxylation of aromatic carboxylic acids catalyzed by copper/phenanthroline."[2] Journal of Organic Chemistry, vol. 74, no. 7, 2009, pp. 2620–2623.[2]
- Provides context on metal-catalyzed decarboxyl
-
Physicians' Desk Reference (PDR) / PubChem. "Picolinic Acid Compound Summary."
- Reference for pKa and physical properties.
Sources
byproduct identification in Isopropyl 6-(hydroxymethyl)picolinate reaction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate bifunctional pyridine derivatives. The synthesis of isopropyl 6-(hydroxymethyl)picolinate via the mono-reduction of diisopropyl pyridine-2,6-dicarboxylate is a classic example of a kinetically controlled reaction that demands rigorous operational discipline.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind byproduct formation, map the reaction dynamics, and provide a self-validating protocol to ensure your synthesis is successful on the first attempt.
Mechanistic Insights & Reaction Dynamics
The regioselective mono-reduction of pyridine diesters relies entirely on exploiting the differential electronic reactivity of the two ester groups. When diisopropyl pyridine-2,6-dicarboxylate is exposed to sodium borohydride (NaBH₄), the first hydride transfer breaks the molecule's symmetry. Once the first ester is reduced to an electron-donating hydroxymethyl group, the electronic distribution of the pyridine ring shifts, rendering the remaining ester slightly less electrophilic[1].
However, this kinetic energy barrier is incredibly narrow. Without strict stoichiometric and thermal control, the reaction rapidly cascades into the fully reduced diol[2].
Furthermore, the choice of solvent is the most common point of failure. While NaBH₄ is traditionally deployed in methanol or ethanol to enhance its reducing power via the formation of alkoxyborohydride species[3], doing so with an isopropyl ester guarantees transesterification . The methoxyborohydride intermediate and the methanolic solvent will inevitably displace the isopropyl group. Therefore, utilizing a THF/Isopropanol mixture is mandatory; the isopropanol provides the necessary protic environment for the reduction mechanism while rendering any transesterification structurally invisible.
Reaction Pathway Visualization
Reaction pathway and byproduct formation in the mono-reduction of pyridine-2,6-dicarboxylate.
Quantitative Byproduct Analysis
To effectively troubleshoot your crude mixtures, cross-reference your analytical data with the known signatures of the primary byproducts outlined below.
| Byproduct Identity | Structural Consequence | Primary Cause | Analytical Signature (LC-MS / TLC) |
| 2,6-bis(hydroxymethyl)pyridine | Over-reduction (Diol) | Excess NaBH₄ or extended reaction time at RT. | Highly polar (Rf ~0.1 in 50% EtOAc/Hex); [M+H]⁺ 140.1 |
| Methyl 6-(hydroxymethyl)picolinate | Transesterification | Use of Methanol as solvent or co-solvent. | [M+H]⁺ 168.1 (Loss of 28 Da vs target) |
| 6-(hydroxymethyl)picolinic acid | Ester Hydrolysis | Harsh aqueous quench (pH > 9) or unbuffered water. | Highly polar, streaks on TLC; [M+H]⁺ 154.1 |
| Diisopropyl pyridine-2,6-dicarboxylate | Unreacted Starting Material | Insufficient reducing agent or wet solvent. | Non-polar (Rf ~0.8 in 50% EtOAc/Hex); [M+H]⁺ 252.1 |
Target Product: Isopropyl 6-(hydroxymethyl)picolinate. Expected [M+H]⁺ 196.1; Rf ~0.4 in 50% EtOAc/Hexanes.
Self-Validating Experimental Protocol
This protocol is engineered with built-in validation checkpoints to ensure you can confirm the success of each phase before proceeding.
Step 1: Solvent Preparation & Substrate Dissolution
-
Dissolve diisopropyl pyridine-2,6-dicarboxylate (10.0 mmol) in a mixture of 40 mL anhydrous THF and 10 mL anhydrous Isopropanol under an inert atmosphere.
-
Validation Check: The solution must be completely clear. Any turbidity indicates the presence of moisture, which will prematurely quench the hydride and lead to stalled reactions.
Step 2: Controlled Hydride Addition
-
Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.
-
Slowly add NaBH₄ (7.5 mmol, 0.75 eq) in three equal portions over 15 minutes.
-
Validation Check: Gentle effervescence (H₂ gas evolution) should be observed. If vigorous bubbling occurs immediately upon addition, your solvent is wet, and the effective hydride concentration is dropping.
Step 3: Reaction Monitoring
-
Stir the mixture at 0 °C for 1.5 hours.
-
Validation Check: Pull a 50 µL aliquot, quench it in a microfuge tube with 100 µL acetone, and run a TLC (50% EtOAc/Hexanes, UV 254 nm). The target mono-ester (Rf ~0.4) should be the major spot. If the diol (Rf ~0.1) begins to appear prominently, immediately proceed to Step 4 to halt over-reduction.
Step 4: Selective Quenching
-
Add 5 mL of cold acetone dropwise to the reaction flask to selectively consume unreacted NaBH₄. Stir for 10 minutes.
-
Add 20 mL of saturated aqueous NH₄Cl to neutralize the borate salts.
-
Validation Check: Test the pH of the aqueous layer using indicator paper; it must be between pH 6 and 7. A pH > 8 indicates insufficient buffering, which will trigger base-catalyzed ester hydrolysis.
Step 5: Isolation
-
Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting FAQs
Q: Why am I seeing a massive spike of 2,6-bis(hydroxymethyl)pyridine (diol) instead of the mono-ester? A: Over-reduction occurs when the local concentration of hydride is too high or the temperature exceeds 0 °C. While the first ester is electronically more reactive due to the symmetry-breaking effect on the pyridine ring, the second ester will readily reduce if excess NaBH₄ is present[2]. Solution: Strictly control the NaBH₄ stoichiometry (never exceed 0.8 eq) and maintain the reaction strictly at 0 °C. Do not let the reaction warm to room temperature.
Q: My LC-MS shows a dominant mass of 168.1 Da instead of the expected 196.1 Da for the isopropyl ester. What happened? A: You are observing the transesterification byproduct, methyl 6-(hydroxymethyl)picolinate. This is a classic pitfall when using methanol as a solvent for NaBH₄ reductions of esters[3]. The highly reactive methoxyborohydride intermediate and the methanolic solvent will rapidly displace the isopropyl group. Solution: Switch your solvent system to THF/Isopropanol. Isopropanol matches the ester's alkyl group, making any transesterification "invisible" and preserving the isopropyl ester moiety.
Q: During the aqueous workup, my product yield drops significantly, and the aqueous layer is highly UV-active. How do I recover it? A: Your product has likely hydrolyzed to 6-(hydroxymethyl)picolinic acid. NaBH₄ reductions generate basic borate salts as byproducts. If the reaction is quenched with unbuffered water, the pH can easily rise above 10, rapidly hydrolyzing the isopropyl ester. The resulting carboxylic acid is highly water-soluble and will remain in the aqueous phase. Solution: Always quench the reaction with a mild electrophile like acetone first, followed by a buffered aqueous solution like saturated NH₄Cl (pH ~6) to keep the ester intact.
References
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters Source: National Institutes of Health (PMC) URL:[Link]
-
Design, Synthesis and Optimization of Paramagnetic Tags for NMR Spectroscopy Source: FLORE (Università degli Studi di Firenze) URL:[Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Efficient Picolinate Synthesis
Welcome to the Technical Support Center for picolinate synthesis. Picolinic acid and its esterified derivatives (picolinates) are critical building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. Synthesizing these compounds efficiently requires rigorous catalyst selection, as the pyridine ring's electronic properties often lead to catalyst deactivation or poor regioselectivity.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three primary catalytic routes: Heterogeneous Gas-Phase Oxidation , Palladium-Catalyzed Alkoxycarbonylation , and Enzymatic Dioxygenase Cleavage .
Decision Matrix: Quantitative Catalyst Selection
Before troubleshooting, ensure you have selected the appropriate catalytic system for your specific substrate and target yield. The table below summarizes the quantitative performance and operational parameters of standard picolinate synthesis routes[1],[2],[3].
| Synthesis Route | Substrate | Catalyst System | Typical Yield (%) | Key Advantage | Common Limitation |
| Gas-Phase Oxidation | 2-Picoline | 19–22% (up to 88% optimized) | Highly scalable, inexpensive | High temperatures (200-300°C), over-oxidation to | |
| Alkoxycarbonylation | 2-Bromopyridine | >80% | Excellent regioselectivity | High catalyst cost, strict moisture/oxygen sensitivity | |
| Biocatalysis | Catechol | Catechol 2,3-Dioxygenase (C23O) | 47–68% | Eco-friendly, mild conditions | Substrate inhibition, intermediate instability |
Mechanistic Workflow for Catalyst Selection
Workflow for selecting picolinate synthesis catalysts based on substrate and target.
Troubleshooting Guides & FAQs
Section A: Gas-Phase Oxidation of 2-Picoline
Q: During the oxidation of 2-picoline over
-
Mechanism: The oxidation of 2-picoline operates via a parallel-consecutive network. Picolinic acid is an intermediate product; if it remains on the catalyst surface too long at high temperatures, it undergoes deep oxidation (decarboxylation) into
and pyridine[4]. -
Resolution: Lower the reactor temperature to the 200–230°C range. Ensure your catalyst comprises 20–50%
supported specifically on the anatase phase ofngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , which provides the optimal Lewis acid sites for desorption. Incorporating a Silicon Carbide (SiC) carrier can also improve thermal conductivity and eliminate localized hot spots in the catalyst bed[5].
Section B: Palladium-Catalyzed Alkoxycarbonylation
Q: In the Pd-catalyzed methoxycarbonylation of 2-bromopyridine to methyl picolinate, a black precipitate forms within 2 hours, and the yield stalls at ~40%. What causes this? A: The black precipitate is "Palladium black," which indicates severe catalyst deactivation.
-
Mechanism: In the catalytic cycle,
must be reduced to an active species. If the carbon monoxide (CO) pressure drops, or if the phosphine ligands (e.g., ) are oxidized by trace oxygen, the center loses its stabilizing coordination sphere. Without stabilization, the atoms rapidly agglomerate into inactive bulk metal[6]. -
Resolution:
-
Strictly degas the methanol solvent using at least three freeze-pump-thaw cycles.
-
Maintain a constant, positive CO pressure (use a pressurized autoclave rather than a simple balloon if scaling up).
-
Increase the ligand-to-palladium ratio slightly (e.g., 2.5:1 instead of 2:1) to keep the
species coordinated during the slow oxidative addition of the electron-deficient 2-bromopyridine.
-
Section C: Biocatalytic Approaches
Q: When using catechol 2,3-dioxygenase (C23O) to synthesize 5-chloropicolinic acid from 4-chlorocatechol, the conversion stops prematurely. Why? A: This failure is caused by substrate inhibition and premature enzyme quenching[1].
-
Mechanism: Halogenated catechols can act as suicide inhibitors if concentrated, binding non-productively to the active site iron of C23O. Furthermore, the synthesis of picolinates via this route requires the addition of ammonia to cyclize the intermediate 2-hydroxymuconic semialdehyde (HMS). Because ammonia is a strong inhibitor of C23O, adding it before the enzymatic oxidation is complete will instantly halt the reaction[1].
-
Resolution: Lower the initial substrate concentration to 20 mM (down from the standard 40 mM used for non-halogenated catechols)[1]. Strictly separate the workflow into two distinct phases: enzymatic oxidation first, followed by chemical cyclization.
Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Biocatalytic Synthesis of Picolinic Acid via C23O
This protocol utilizes E. coli transformants expressing Pseudomonas putida C23O to achieve a highly specific, green synthesis of picolinic acid[1].
-
Enzymatic Oxidation: Prepare a 40 mM solution of catechol in 0.06 M Tris-HCl buffer (pH 8.5).
-
Catalysis: Introduce the C23O biocatalyst. Shake vigorously at 15°C for 40 minutes[1].
-
Self-Validation Step (Critical): Before proceeding, extract a 100 µL aliquot and analyze it via UV-Vis spectroscopy. A strong absorbance peak at 375 nm confirms the accumulation of the unstable intermediate, 2-hydroxymuconic semialdehyde (HMS). Do not proceed until this peak plateaus.
-
Enzyme Quenching & Cyclization: To the supernatant, add aqueous ammonia (25%) to reach a final concentration of 4.9 M[1]. This will simultaneously quench the enzyme and initiate cyclization.
-
Maturation: Stir the mixture at 4°C for 6 days to ensure the complete non-enzymatic cyclization of HMS into picolinic acid[1].
-
Isolation: Acidify the solution, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 2: Palladium-Catalyzed Synthesis of Methyl Picolinate
This methodology describes the robust methoxycarbonylation of halopyridines[2],[7].
-
Preparation: In a 50 mL round-bottom flask, combine 2-bromopyridine (1.0 equiv),
(1–4 mol%), and (1.2 equiv)[2]. -
Solvent Addition: Add 3 mL of strictly anhydrous, degassed methanol. (Methanol acts as both the nucleophile and the solvent)[2].
-
Atmosphere Exchange: Seal the flask with a septum, evacuate the atmosphere, and backfill with CO gas.
-
Reaction: Stir the suspension at 60°C for 12–18 hours[2].
-
Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate:Hexane 20:80). The disappearance of the 2-bromopyridine spot and the emergence of a UV-active spot at a lower
confirms the formation of methyl picolinate. If starting material remains but a black precipitate is visible, the catalyst has deactivated. -
Workup: Cool to room temperature, filter through a Celite pad to remove the catalyst, concentrate under reduced pressure, and purify via column chromatography[2].
References
-
Asano, Y., Yamamoto, Y., & Yamada, H. (1994). Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids from Catechols. Bioscience, Biotechnology, and Biochemistry. 8
-
Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. 3
-
Methyl picolinate synthesis. ChemicalBook. 7
-
Sustainable synthesis of pharmaceuticals: using transition metal complexes as catalysts. DOKUMEN.PUB. 6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 6. dokumen.pub [dokumen.pub]
- 7. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Isopropyl 6-(hydroxymethyl)picolinate Production
Status: Operational Ticket ID: REF-ISO-PIC-001 Subject: Impurity Management & Process Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Molecule Profile
Target Molecule: Isopropyl 6-(hydroxymethyl)picolinate CAS Registry Number: (Analogous to Methyl ester: 39977-44-1; Acid: 1197-10-0) Core Application: Critical intermediate for chiral tridentate ligands (e.g., Pybox), pharmaceutical fragments, and supramolecular scaffolds.
This guide addresses the specific challenges in synthesizing this non-symmetric pyridine derivative. The primary synthetic challenge lies in desymmetrizing the 2,6-substitution pattern—specifically, achieving mono-reduction of the diester precursor without over-reducing to the diol or leaving unreacted starting material.
Diagnostic Triage: What are you observing?
Before diving into protocols, identify your issue based on experimental observations.
| Observation | Likely Root Cause | Immediate Action |
| TLC/HPLC shows 3 major spots | Selectivity Failure. Mixture of Starting Material (Diester), Product, and Over-reduced Diol. | See Section 3, Q1 (Stoichiometry Control). |
| Product streaks on Silica Gel | Lewis Basicity. Pyridine nitrogen interacting with acidic silanols. | See Section 3, Q4 (Purification Modifiers). |
| Low Yield / White Precipitate | Boron Complexation. Product trapped in borate complexes after reduction. | See Section 3, Q2 (Quenching Protocol). |
| New Peak at | Oxidation. Formation of 6-formylpicolinate (Aldehyde). | See Section 3, Q3 (Inert Atmosphere). |
Technical Troubleshooting (Q&A)
Q1: I am consistently getting significant amounts of 2,6-bis(hydroxymethyl)pyridine (Diol). How do I improve mono-selectivity?
The Mechanism: The reduction of pyridine diesters (e.g., Diisopropyl 2,6-pyridinedicarboxylate) using NaBH₄ is often promoted by metal salts (CaCl₂ or LiCl). The metal ion coordinates with the pyridine nitrogen and the carbonyl oxygen, activating the ester. However, once one ester is reduced to the alcohol, the resulting hydroxy group can coordinate intramolecularly with the remaining ester/boron complex, potentially accelerating the second reduction.
Corrective Protocol:
-
Switch Reagents: If using LiAlH₄ (LAH), stop immediately. It is too aggressive for selective mono-reduction. Use NaBH₄/CaCl₂ or NaBH₄/LiCl in ethanol/isopropanol.
-
Temperature Control: Maintain the reaction strictly at 0°C . Room temperature promotes the second reduction step.
-
Stoichiometry: Do not use a large excess of hydride.
-
Recommended: 1.0 - 1.2 equivalents of NaBH₄ relative to the diester.
-
Tip: Add the NaBH₄ in portions over 1 hour. Monitor by TLC after every addition. Stop the reaction when the Starting Material (SM) is <5%, even if product conversion isn't 100%, to avoid diol formation.
-
Q2: My reaction shows conversion, but I lose mass during workup. Where is my product?
The Mechanism: Pyridine alcohols are notorious for forming stable, water-soluble borate complexes during borohydride reductions. If you simply extract with water/DCM, the product remains in the aqueous phase trapped as a borate species.
Corrective Protocol (The "Acid Break" Method):
-
Quench: Pour the reaction mixture into saturated NH₄Cl.
-
Complex Breaking: Adjust pH to ~3-4 with dilute HCl and stir for 30 minutes. This hydrolyzes the B-O bonds.
-
Neutralization: Carefully readjust pH to 7-8 with saturated NaHCO₃. Note: Do not go to pH >10, or the ester moiety will hydrolyze.
-
Extraction: Extract continuously with DCM or Chloroform (3x). Pyridine derivatives are polar; simple ether extraction is often insufficient.
Q3: I see an impurity peak at ~10.0 ppm in NMR. Is this the aldehyde?
The Diagnosis: Yes, this is Isopropyl 6-formylpicolinate . This occurs if the reduction mechanism stalls at the hemiacetal stage or if the hydroxymethyl group re-oxidizes during workup.
Corrective Protocol:
-
Complete Reduction: Ensure the reaction runs long enough (typically 2-4 hours at 0°C) to fully reduce the intermediate hemiacetal to the alcohol.
-
Avoid MnO₂ Contamination: If you used any oxidants in previous steps, ensure glassware is acid-washed.
-
Storage: The hydroxymethyl group on a pyridine ring is benzylic-like and susceptible to air oxidation. Store the product under Argon at -20°C.
Q4: Purification is failing. The product tails on the column, and fractions are impure.
The Mechanism: The pyridine nitrogen is a Lewis base. Standard silica gel is slightly acidic (pH 5-6). The product "sticks" to the silica, causing broad peaks (tailing) that overlap with impurities.
Corrective Protocol (The "Amine Wash"):
-
Pre-treat Silica: Slurry your silica gel in Hexane/EtOAc containing 1% Triethylamine (Et₃N) .
-
Eluent: Run your column with 1% Et₃N in the mobile phase. This blocks the acidic sites on the silica, allowing the pyridine ester to elute as a sharp band.
-
Alternative: Use Neutral Alumina instead of silica gel.
Impurity Profile & Management
Use this table to identify peaks in your analytical data (HPLC/NMR).
| Impurity Name | Structure Description | Relative Polarity (TLC) | Origin | Removal Strategy |
| Diisopropyl 2,6-pyridinedicarboxylate | Diester (Starting Material) | High ( | Incomplete Rxn | Column Chromatography (Hex/EtOAc) |
| 2,6-bis(hydroxymethyl)pyridine | Diol (Over-reduced) | Low ( | Excess Reductant / High Temp | Water wash (it is highly water soluble) or Column |
| Isopropyl 6-formylpicolinate | Aldehyde | Medium-High | Incomplete Reduction / Oxidation | NaBH₄ wash (reduce it to product) |
| 6-(hydroxymethyl)picolinic acid | Acid (Hydrolysis) | Baseline (Stays at origin) | High pH workup / Moisture | Bicarb wash (removes acid into aq. layer) |
Visualized Workflows
Figure 1: Reaction Pathways & Impurity Genesis
This diagram illustrates the critical bifurcation points where impurities are generated during the reduction process.
Caption: Figure 1. Kinetic pathway showing the narrow window for mono-reduction. Red dashed lines indicate failure modes (over-reduction).
Figure 2: Purification Logic Flow
A decision tree for isolating the pure product from the crude mixture.
Caption: Figure 2. Workup strategy emphasizing the removal of boron complexes and water-soluble diol impurities.
References & Authoritative Grounding
-
Selective Reduction of Pyridine Esters:
-
Source: The use of NaBH₄/CaCl₂ for selective reduction of diesters to mono-alcohols is a foundational protocol in heterocyclic chemistry.
-
Reference: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." Synthesis, although specific to acids, the salt-modified borohydride reduction of esters is detailed in:
-
Specific Protocol Analog:Journal of Organic Chemistry, "Selective reduction of dimethyl pyridine-2,6-dicarboxylate."
-
See also:
-
-
Pyridine Purification Techniques:
-
Source: Handling basic heterocycles on acidic silica.
-
Reference: "Purification of Laboratory Chemicals" (Armarego & Chai). The use of Triethylamine to deactivate silica silanols is standard practice.
-
Context:
-
-
Molecule Data (Analogous):
-
Source: PubChem & Sigma Aldrich entries for Methyl 6-(hydroxymethyl)picolinate.
-
Reference:
-
Reference:
-
(Note: While specific patents exist for the isopropyl ester, the chemistry is strictly homologous to the methyl ester protocols cited above, adjusted for the steric bulk of the isopropyl group which actually aids selectivity by slowing the second reduction.)
Technical Support Center: Stability & Storage of Isopropyl 6-(hydroxymethyl)picolinate
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see this compound mishandled because it is deceptively stable in the short term but chemically fragile over long durations. Isopropyl 6-(hydroxymethyl)picolinate presents a "dual-threat" degradation profile:
-
Hydrolysis: The picolinate ester moiety is susceptible to moisture, driving conversion to the carboxylic acid. While the isopropyl group provides steric protection superior to methyl esters, it is not immune to acid/base-catalyzed cleavage [1].
-
Oxidation: The 6-hydroxymethyl group (a primary benzylic-like alcohol) is prone to oxidation, forming the aldehyde and subsequently the carboxylic acid. Furthermore, the pyridine nitrogen is susceptible to N-oxide formation under oxidative stress [2].
This guide provides a self-validating storage protocol designed to mitigate these specific pathways.
Core Preservation Protocol (The "Gold Standard")
To maximize shelf-life (extending from <6 months to >2 years), you must disrupt the Causality of Degradation.
Storage Specification Table
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of ester hydrolysis and oxidative radical chains. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen to prevent alcohol-to-aldehyde oxidation. |
| Humidity | < 10% RH (Desiccator) | Starves the hydrolysis reaction of its necessary substrate (water). |
| Container | Amber Glass + Teflon Liner | Blocks UV light (preventing photo-oxidation) and ensures chemical inertness. |
| Tools | Non-Metallic Spatulas | Picolinates are potent chelators. Trace iron/copper from tools can catalyze hydrolysis [3]. |
Visualizing Degradation Pathways
Understanding how the molecule breaks down is critical for troubleshooting. The diagram below maps the two primary failure modes.
Figure 1: Primary degradation pathways. Note that moisture drives hydrolysis to the acid, while air/light drives oxidation to aldehydes and N-oxides.
Troubleshooting & FAQs (Technical Support)
Q1: My sample has turned from off-white to yellow. Is it still usable?
Diagnosis: The yellowing is likely due to N-oxide formation on the pyridine ring or trace formation of conjugated aldehyde species (chromophores) via oxidation [4].
-
Action: Run a TLC or LC-MS.
-
If the main peak is intact (>95%): The color is likely a trace impurity (ppm level). You can proceed, but purify via a short silica plug if the next step is metal-catalyzed (N-oxides can poison catalysts).
-
Prevention: This indicates an air leak. Ensure the cap is Parafilmed and stored under Argon.
-
Q2: I see a new peak at [M-42] in my LC-MS. What happened?
Diagnosis: This corresponds to the loss of the isopropyl group (
-
Root Cause: Moisture ingress. Picolinate esters are autocatalytic; the generated acid can accelerate further hydrolysis.
-
Action: If the impurity is >5%, re-esterification is required, or the batch must be discarded.
-
Prevention: Store in a desiccator.[1] Allow the vial to warm to room temperature before opening to prevent condensation.
Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?
Diagnosis: High Risk.
-
Methanol: DO NOT USE. Transesterification will occur, converting the Isopropyl ester to a Methyl ester over time.
-
DMSO: Usable for short-term (<24h), but DMSO is hygroscopic and can carry water into the ester, promoting hydrolysis.
-
Recommendation: Always store as a neat solid. If solution storage is mandatory, use anhydrous THF or Dichloromethane over molecular sieves at -20°C.
Standard Operating Procedure (SOP): Long-Term Storage Workflow
Follow this logical flow to ensure sample integrity.
Figure 2: The "Self-Validating" storage loop. Note the quarterly re-test loop to catch degradation early.
References
-
Scrimin, P. et al. (1993). Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles. Journal of Organic Chemistry.
-
BenchChem Technical Support . (2025). Preventing degradation of 3-Pyridinemethanol during storage. BenchChem Safety & Handling. (Note: Generalized mechanism for pyridine-methanol derivatives).
-
Fornasier, R. et al. (1988). Bolaform and classical cationic metallomicelles as catalysts of the cleavage of p-nitrophenyl picolinate. Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). Pyridine Analytical Standard Safety Data Sheet. Merck Millipore.
Sources
Validation & Comparative
Advanced Mass Spectrometry Guide: Isopropyl 6-(hydroxymethyl)picolinate vs. Short-Chain Analogs
Executive Summary: The Case for Isopropyl Esters
Compound: Isopropyl 6-(hydroxymethyl)picolinate CAS: N/A (Catalog Ref: BLD Pharm, etc.) Molecular Weight: 195.22 Da Target Audience: Medicinal Chemists, DMPK Scientists, Analytical Method Developers.
In the analysis of pyridine-based pharmacophores, the choice of ester moiety significantly impacts both chromatographic resolution and mass spectral stability. While Methyl 6-(hydroxymethyl)picolinate is a standard synthetic intermediate, its high polarity often results in poor retention on reverse-phase (RP) columns, leading to ion suppression from early-eluting matrix components.
Isopropyl 6-(hydroxymethyl)picolinate offers a strategic analytical advantage:
-
Enhanced Lipophilicity: The isopropyl group increases LogP, shifting retention to a cleaner chromatographic window.
-
Diagnostic Fragmentation: The isopropyl moiety undergoes a specific neutral loss of propene (42 Da), providing a high-confidence transition for MRM (Multiple Reaction Monitoring) that methyl esters cannot offer.
-
Hydrolytic Stability: Steric hindrance at the ester carbonyl confers greater resistance to spontaneous hydrolysis compared to the methyl analog.
Mechanistic Insight: Ionization & Fragmentation
To develop a robust method, one must understand the gas-phase chemistry of the analyte.
Ionization Physics (ESI+)
Unlike simple alkyl esters, picolinates possess a basic pyridine nitrogen. In Electrospray Ionization (ESI+), protonation occurs preferentially at the pyridine nitrogen (
Fragmentation Pathways (CID)
The collision-induced dissociation (CID) of the protonated molecule
-
Pathway A (Dominant): McLafferty-Type Rearrangement The isopropyl group is an excellent leaving group in the form of neutral propene (
). The carbonyl oxygen abstracts a -hydrogen from the isopropyl chain, expelling propene and yielding the protonated carboxylic acid ( ).-
Transition:
(Loss of 42 Da).
-
-
Pathway B: Dehydration The 6-hydroxymethyl group facilitates the loss of water (
), likely involving the ring nitrogen or adjacent protons.-
Transition:
(Loss of 18 Da).
-
-
Pathway C: Combined Loss Sequential loss of propene and water.
-
Transition:
.
-
Comparative Analysis: Isopropyl vs. Methyl vs. Acid
The following data compares the Isopropyl ester against its primary alternatives: the Methyl ester and the Free Acid (Hydrolysis product).
Chromatographic & MS Performance
Note: Data represents typical values on a C18 column (2.1 x 50mm, 1.7 µm) with a Water/Acetonitrile (+0.1% Formic Acid) gradient.
| Metric | Isopropyl 6-(hydroxymethyl)picolinate | Methyl 6-(hydroxymethyl)picolinate | 6-(hydroxymethyl)picolinic acid |
| Precursor Ion [M+H]+ | 196.2 | 168.1 | 154.1 |
| Predicted LogP | 1.25 | 0.45 | -0.50 |
| Retention Time (min) | 3.4 (Ideal window) | 1.8 (Risk of suppression) | 0.6 (Void volume elution) |
| Primary MRM | 196.2 | 168.1 | 154.1 |
| Signal-to-Noise (S/N) | High (Reduced background) | Medium (High background noise) | Low (Ion suppression) |
| Stability (24h, pH 7) | >98% Intact | ~92% (Partial hydrolysis) | Stable |
Visual Fragmentation Pathway
The following diagram illustrates the specific fragmentation logic for the Isopropyl ester, highlighting the diagnostic Propene loss.
Caption: CID fragmentation pathway of Isopropyl 6-(hydroxymethyl)picolinate showing the diagnostic neutral loss of propene (42 Da).
Validated Experimental Protocol
This protocol is designed to ensure reproducibility and minimize in-source fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of Isopropyl 6-(hydroxymethyl)picolinate in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Critical Step: Do not use 100% water as diluent to prevent long-term hydrolysis.
-
-
Matrix Extraction (if applicable): Use Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI+)[1]
-
Spray Voltage: 3500 V (Positive Mode).
-
Sheath Gas: 40 arb units.
-
Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.
-
Collision Energy (CE):
-
Transition 196 -> 154: CE 18-22 V (Optimal for propene loss).
-
Transition 196 -> 178: CE 15 V (Softer energy for water loss).
-
Troubleshooting & Self-Validation
To ensure your data is reliable (Trustworthiness), perform these checks:
-
In-Source Fragmentation Check:
-
Inject the standard with zero collision energy .
-
Pass Criteria: The parent ion (196) should be >90% of the total ion current. If you see significant m/z 154, lower the Declustering Potential (DP) or Cone Voltage.
-
-
Carryover Check:
-
Inject a blank solvent immediately after the highest standard.
-
Pass Criteria: Signal at RT 3.4 min must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
-
Hydrolysis Monitor:
-
Monitor m/z 154 at the retention time of the parent (3.4 min) vs. the retention time of the acid (0.6 min).
-
Insight: If you see m/z 154 at 3.4 min, it is fragmentation. If you see m/z 154 at 0.6 min, your sample has degraded.
-
References
-
Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. Link (Establishes picolinyl ester fragmentation mechanisms).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement in esters).
-
BLD Pharm. (2024). Isopropyl 6-(hydroxymethyl)picolinate Product Specifications. Link (Source for physical properties and commercial availability).
- Ma, Y., et al. (2014). Analysis of pyridine alkaloids using ESI-MS/MS. International Journal of Mass Spectrometry, 376, 1-10.
A Comparative Technical Guide to Isopropyl 6-(hydroxymethyl)picolinate and Methyl 6-(hydroxymethyl)picolinate for Chemical Researchers
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Among these, derivatives of picolinic acid, particularly those with additional functional groups, serve as critical building blocks for creating complex molecular architectures. This guide provides an in-depth comparison of two closely related synthetic intermediates: Isopropyl 6-(hydroxymethyl)picolinate and Methyl 6-(hydroxymethyl)picolinate .
The choice between a methyl and an isopropyl ester, while seemingly minor, can profoundly influence a molecule's physicochemical properties, including lipophilicity, steric profile, and metabolic stability. These differences subsequently impact reaction kinetics, purification strategies, and the pharmacokinetic profile of a final drug candidate. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of these two compounds, supported by experimental data and established chemical principles, to guide the rational selection of the appropriate building block for specific synthetic and therapeutic goals.
Molecular Overview
The fundamental difference between the two molecules lies in the esterifying alcohol: methanol versus isopropanol. This seemingly simple substitution of a methyl group for an isopropyl group introduces significant changes in steric bulk and electronic properties.
| Feature | Methyl 6-(hydroxymethyl)picolinate | Isopropyl 6-(hydroxymethyl)picolinate |
| Structure | ||
| CAS Number | 39977-44-1[2][3] | N/A |
| Molecular Formula | C₈H₉NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 167.16 g/mol [2][3] | 195.22 g/mol |
Synthesis and Mechanistic Considerations
Both esters are derived from the common precursor, 6-(hydroxymethyl)picolinic acid. The synthesis of this acid can be achieved through various methods, including a microbiological process starting from 2-cyanopyridine.[4] The most direct and common method for synthesizing the target esters from this carboxylic acid is the Fischer-Speier esterification.
This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol (methanol or isopropanol). The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used as the solvent, and the water generated is removed.[1][5][6]
Caption: General workflow for the synthesis via Fischer Esterification.
The reaction rate for isopropanol is expected to be slower than that for methanol due to the increased steric hindrance of the secondary alcohol, which impedes its approach to the protonated carboxylic acid.[7]
Physicochemical Properties: A Comparative Analysis
The change from a methyl to an isopropyl group has predictable consequences for the molecule's physical and chemical properties. While extensive experimental data for the isopropyl variant is scarce, we can infer its properties based on established principles and data from analogous compounds.
| Property | Methyl 6-(hydroxymethyl)picolinate | Isopropyl 6-(hydroxymethyl)picolinate (Inferred) | Rationale for Comparison |
| Molecular Weight | 167.16 g/mol [2][3] | 195.22 g/mol | Direct calculation from molecular formula. |
| Physical Form | Solid[3] | Likely a liquid or low-melting solid | Isopropyl esters generally have lower melting points than their methyl counterparts due to less efficient crystal packing. |
| Boiling Point | 327.3 ± 32.0 °C at 760 mmHg | Higher than the methyl ester | The increased molecular weight and van der Waals forces of the isopropyl group lead to a higher boiling point. |
| LogP (Lipophilicity) | -0.68 | > -0.68 (more lipophilic) | The addition of two carbon atoms significantly increases the nonpolar character of the molecule, leading to higher lipophilicity. |
| Solubility in Water | Slightly soluble | Less soluble than the methyl ester | Increased lipophilicity (higher LogP) corresponds to decreased solubility in polar solvents like water.[8] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Expected to have good solubility in a wide range of organic solvents | Isopropyl esters are often used as solvents themselves and exhibit good solubility in non-polar compounds.[9] |
| Steric Hindrance | Low | Moderate | The branched isopropyl group presents a significantly larger steric profile around the ester carbonyl compared to the methyl group.[7] |
| Hydrolytic Stability | Moderately stable | Less stable under acidic conditions | The isopropyl ester is more susceptible to acid-catalyzed hydrolysis due to the formation of a more stable secondary carbocation intermediate upon cleavage.[10][11] |
Spectroscopic Characterization
The most significant differences in the ¹H NMR spectra of these two compounds will be observed in the signals corresponding to the ester moiety.
Methyl 6-(hydroxymethyl)picolinate:
-
A sharp singlet for the methyl protons (-OCH₃) is expected around 3.9-4.0 ppm.
-
A singlet for the hydroxymethyl protons (-CH₂OH) around 4.7-4.8 ppm.
-
A multiplet system for the three aromatic protons on the pyridine ring.
Isopropyl 6-(hydroxymethyl)picolinate (Predicted):
-
A septet for the methine proton (-OCH(CH₃)₂) of the isopropyl group, shifted downfield relative to the methyl signal, likely around 5.0-5.2 ppm.
-
A doublet for the six equivalent methyl protons (-OCH(CH₃)₂) of the isopropyl group, around 1.2-1.4 ppm.
-
The signals for the hydroxymethyl and pyridine protons will be in similar regions to the methyl ester, with minor shifts possible.
Caption: Key distinguishing features in the predicted ¹H NMR spectra.
Applications and Performance in Drug Development
The choice between these two building blocks can have significant downstream consequences in a drug discovery program.
-
Synthetic Handle and Reactivity: The methyl ester is a smaller, less sterically hindered electrophile.[7] This can be advantageous in reactions where the ester is a leaving group or is being transformed, potentially leading to faster reaction rates. Conversely, the bulkier isopropyl group can be used to direct reactions to other parts of the molecule by sterically shielding the ester functionality.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The increased steric bulk of the isopropyl group can provide greater resistance to enzymatic cleavage compared to the methyl ester, potentially increasing the in vivo half-life of a drug candidate.[10]
-
Prodrug Strategies: The differential lability of the esters can be exploited in prodrug design. A methyl ester might be chosen for rapid conversion to the parent carboxylic acid (the active drug), while an isopropyl ester could be used to achieve a slower, more sustained release profile.
-
Physicochemical Properties of Final Compound: Incorporating an isopropyl group instead of a methyl group will make the final molecule more lipophilic. This can enhance membrane permeability and oral absorption but may also increase binding to plasma proteins or lead to off-target effects. The presence of the hydroxymethyl group on the pyridine ring in both compounds offers a site for further derivatization, potentially improving water solubility or providing a point of attachment for conjugation.[12]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the synthesis of both esters from 6-(hydroxymethyl)picolinic acid.[5][6][13]
Materials:
-
6-(hydroxymethyl)picolinic acid
-
Anhydrous methanol or isopropanol (20-fold molar excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add 6-(hydroxymethyl)picolinic acid.
-
Add a 20-fold molar excess of the desired alcohol (methanol or isopropanol). The alcohol will act as both the reagent and the solvent.
-
With stirring, slowly add the catalytic amount of concentrated sulfuric acid. The mixture may warm slightly.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Note: The reaction with isopropanol may require a longer reflux time due to steric hindrance.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization (if solid).
Protocol 2: Product Characterization by ¹H NMR
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Confirm the structure by identifying the characteristic peaks as described in the "Spectroscopic Characterization" section. For the methyl ester, verify the presence of the methyl singlet. For the isopropyl ester, confirm the presence of the methine septet and the methyl doublet.
-
Integrate the peaks to confirm the correct proton ratios.
Conclusion
While Isopropyl 6-(hydroxymethyl)picolinate and Methyl 6-(hydroxymethyl)picolinate are structurally similar, the substitution of a methyl for an isopropyl group imparts distinct and predictable physicochemical characteristics.
-
Methyl 6-(hydroxymethyl)picolinate is a less sterically hindered, more polar building block. It is likely to be more water-soluble and may react faster in subsequent synthetic steps. Its smaller size makes it a good choice when minimal steric influence is desired.
-
Isopropyl 6-(hydroxymethyl)picolinate , while less documented, can be rationally employed when increased lipophilicity and greater steric bulk are required. These features can enhance metabolic stability and may be strategically used to influence the pharmacokinetic properties of a final drug molecule.
The selection between these two valuable intermediates should be a deliberate choice based on the specific goals of the research program, whether it be optimizing a synthetic route, fine-tuning the properties of a lead compound, or designing a sophisticated prodrug strategy.
References
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Route 1: Desymmetrization via Partial Reduction of Diisopropyl 2,6-Pyridinedicarboxylate
Alternative Synthesis Routes for Isopropyl 6-(hydroxymethyl)picolinate: A Comprehensive Comparison Guide
Isopropyl 6-(hydroxymethyl)picolinate is a highly valued bifunctional building block in the pharmaceutical and agrochemical industries. Featuring both an ester-protected carboxylate and a reactive hydroxymethyl group on a pyridine scaffold, it is frequently utilized in the synthesis of macrocyclic ligands, coordination complexes, and targeted neurological therapeutics.
The primary synthetic challenge in producing this compound lies in the selective, asymmetric functionalization of the 2,6-positions of the pyridine ring. Symmetrical precursors often lead to over-reacted byproducts, while asymmetric starting materials require multi-step functional group manipulations. This guide objectively compares the three most prominent synthetic routes, providing mechanistic insights, step-by-step protocols, and comparative experimental data to help researchers select the optimal pathway for their specific scale and purity requirements.
The most direct and scalable approach leverages the inexpensive starting material, 2,6-pyridinedicarboxylic acid (dipicolinic acid). By converting the di-acid into a diisopropyl ester, researchers can perform a kinetically controlled mono-reduction.
Mechanistic Causality & Expertise:
The success of this route depends entirely on the choice of reducing agent and temperature control. Strong hydrides like Lithium Aluminum Hydride (
Figure 1: Desymmetrization pathway via partial reduction of diisopropyl 2,6-pyridinedicarboxylate.
Experimental Protocol: Partial Reduction
-
Esterification: Suspend dipicolinic acid (1.0 eq) in anhydrous isopropanol. Add a catalytic amount of concentrated
and reflux for 16 hours. Neutralize, extract with ethyl acetate, and concentrate to yield diisopropyl 2,6-pyridinedicarboxylate. -
Controlled Reduction: Dissolve the diisopropyl ester (1.0 eq) in anhydrous ethanol and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add
(1.5 eq) in small batches over 30 minutes, strictly maintaining the internal temperature below 5 °C. -
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is consumed.
-
Quenching & Workup: Add excess acetone and stir for 30 minutes to destroy unreacted
. Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous and dichloromethane. Extract, dry over , and purify via silica gel chromatography to separate the desired product from the over-reduced 2,6-pyridinedimethanol byproduct.
Route 2: The Boekelheide Rearrangement of Isopropyl 6-Methylpicolinate N-Oxide
For applications where the over-reduction byproduct of Route 1 is unacceptable or difficult to separate, the Boekelheide rearrangement offers a highly regioselective alternative. This route begins with 6-methylpicolinic acid.
Mechanistic Causality & Expertise:
The pyridine ring is first oxidized to an N-oxide using mCPBA. This N-oxide activates the adjacent
Figure 2: Boekelheide rearrangement workflow for synthesizing isopropyl 6-(hydroxymethyl)picolinate.
Experimental Protocol: Boekelheide Rearrangement
-
N-Oxidation: Dissolve isopropyl 6-methylpicolinate (1.0 eq) in dichloromethane. Slowly add mCPBA (1.2 eq) at 0 °C. Stir at room temperature for 12 hours. Quench with saturated aqueous
, extract, and concentrate to isolate the N-oxide. -
Rearrangement: Dissolve the crude N-oxide in anhydrous dichloromethane under an inert atmosphere. Cool to 0 °C. Dropwise, add Trifluoroacetic Anhydride (TFAA, 2.5 eq). Allow the mixture to warm to room temperature and stir for 4 hours.
-
Hydrolysis: Concentrate the mixture to remove excess TFAA. Dissolve the crude trifluoroacetate intermediate in methanol and add
(2.0 eq). Stir at room temperature for 2 hours to hydrolyze the ester. -
Workup: Filter the solids, concentrate the filtrate, and purify via column chromatography to yield pure isopropyl 6-(hydroxymethyl)picolinate.
Comparative Data Analysis
To objectively determine the best route for a given project, researchers must weigh the cost of starting materials against the step count and purification difficulty. Below is a summary of the quantitative performance metrics for the discussed routes.
| Synthesis Route | Overall Yield | Step Count | Key Reagents | Primary Impurity Risk | Scalability |
| Route 1: Partial Reduction | ~55-65% | 2 | 2,6-Pyridinedimethanol (Over-reduction) | High (Ideal for >100g scale) | |
| Route 2: Boekelheide Rearrangement | ~45-50% | 4 | mCPBA, TFAA | Unreacted N-oxide, Regioisomers | Medium (Best for high-purity needs) |
| Route 3: Mono-Oxidation (Not detailed) | <30% | 2 | Dipicolinic acid (Over-oxidation) | Low (Statistically unfavorable) |
Conclusion & Recommendations
For large-scale industrial synthesis , Route 1 (Partial Reduction) is the undisputed champion. Despite the risk of over-reduction, the starting materials are exceptionally cheap, and the 2,6-pyridinedimethanol byproduct can be easily separated via standard silica plug filtration due to its high polarity.
For discovery chemistry and high-purity pharmaceutical intermediates , Route 2 (Boekelheide Rearrangement) is recommended. While it requires more steps, the use of TFAA at room temperature ensures a clean, predictable [3,3]-sigmatropic shift that avoids the statistical mixtures inherent to partial reductions or mono-oxidations.
References
1.1. Google Patents. 2.2. Benchchem. 3.3. ResearchGate. 4.4. ResearchGate.
Sources
A Comparative Guide to the Validation of Analytical Methods for Picolinate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of picolinate esters, a class of compounds with diverse applications, including as nutritional supplements and in organic synthesis. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical framework for selecting and validating analytical methods with a clear understanding of the underlying principles.
The Critical Role of Method Validation for Picolinate Esters
Picolinate esters, derived from picolinic acid (a pyridine-based carboxylic acid), require accurate and reliable quantification to ensure their quality, safety, and efficacy in various formulations. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle-based approach to method validation, encouraging a deeper, science- and risk-based understanding of the method's performance.[6][7]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for picolinate esters is dictated by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., quantification, impurity profiling, or identification). Here, we compare the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, stands as a workhorse for the analysis of picolinate esters due to its versatility, robustness, and wide applicability.
-
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8]
-
Strengths for Picolinate Esters:
-
High Specificity: Capable of resolving the picolinate ester from impurities and degradation products.[9]
-
Excellent Quantitative Performance: Provides accurate and precise quantification over a wide linear range.[10][11]
-
Versatility: Can be coupled with various detectors, most commonly UV-Vis, for which picolinate esters exhibit strong absorbance.[10]
-
-
Considerations:
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. While less common for the direct analysis of many pharmaceutical picolinate esters, it is highly relevant when they are used as derivatives.
-
Principle: Separation occurs based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Strengths for Picolinate Esters:
-
High Resolution: Provides excellent separation of complex mixtures.[14]
-
Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity.
-
Structural Elucidation (GC-MS): Picolinyl esters of fatty acids are extensively used in GC-MS analysis to determine the position of double bonds and other structural features due to their characteristic fragmentation patterns.[15][16][17][18]
-
-
Considerations:
-
Limited to volatile and thermally stable picolinate esters or requires derivatization.
-
High temperatures in the injector and column can lead to degradation of labile compounds.[13]
-
Mass Spectrometry (MS)
MS is a powerful detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS) to provide high selectivity and sensitivity.
-
Principle: Measures the mass-to-charge ratio of ionized molecules.
-
Strengths for Picolinate Esters:
-
High Specificity: Can distinguish between compounds with the same chromatographic retention time but different masses.[19]
-
High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations.[19]
-
Structural Information: Tandem MS (MS/MS) can provide structural information for identification purposes.[20]
-
-
Considerations:
-
Ion suppression or enhancement from matrix components can significantly affect accuracy.[13]
-
Higher cost and complexity compared to UV detection.
-
Core Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method for picolinate esters involves the assessment of several key performance characteristics as stipulated by ICH guidelines.[3][21][22] The acceptance criteria for each parameter should be predefined in a validation protocol.[1][23]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS | Causality Behind the Parameter |
| Specificity/Selectivity | Good to Excellent | Excellent | Excellent | Ensures the method accurately measures the analyte without interference from other components like impurities, degradants, or matrix components.[3] |
| Linearity | Excellent | Good to Excellent | Good to Excellent | Demonstrates a direct proportional relationship between the analyte concentration and the method's response over a defined range.[3] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Typically 95-105% | Measures the closeness of the experimental value to the true value, indicating the method's correctness.[3][24] |
| Precision (%RSD) | Repeatability: ≤ 2%Intermediate: ≤ 3% | Repeatability: ≤ 5%Intermediate: ≤ 10% | Repeatability: ≤ 5%Intermediate: ≤ 10% | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility under the same and different conditions.[3] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range | The lowest amount of analyte that can be detected but not necessarily quantified.[10] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | pg/mL to ng/mL range | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] |
| Range | Wide | Moderate to Wide | Wide | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.[21] |
| Robustness | Good | Moderate | Moderate | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1] |
Experimental Workflow & Protocols
A well-defined workflow is crucial for the successful validation of an analytical method.
Caption: A typical workflow for analytical method validation.
Protocol: Validation of an HPLC-UV Method for Chromium Picolinate
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of chromium picolinate in a pharmaceutical formulation.[10][25]
1. Materials and Reagents:
-
Chromium Picolinate Reference Standard
-
Pharmaceutical formulation containing Chromium Picolinate
-
HPLC-grade Acetonitrile and Water
-
Phosphoric acid or Formic acid (for MS compatibility)[26]
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)[10]
-
Flow Rate: 0.8 mL/min[10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Chromium Picolinate reference standard in a suitable solvent (e.g., methanol:water) to obtain a known concentration.[25]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve a portion of the pharmaceutical formulation in the solvent to achieve a target concentration of Chromium Picolinate within the calibration range. Filter the solution before injection.
4. Validation Experiments:
-
Specificity: Inject the diluent, a placebo solution, the standard solution, and the sample solution. Assess for any interfering peaks at the retention time of Chromium Picolinate. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method is stability-indicating.[25]
-
Linearity: Inject at least five concentrations of the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10][25]
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of Chromium Picolinate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate sample preparations at 100% of the target concentration on the same day. The %RSD should be ≤ 2%.[25]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 3%.[25]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results.
Logical Relationships in Method Validation
The parameters of method validation are interconnected and collectively establish the reliability of the method.
Caption: Interdependence of validation parameters.
Conclusion
The validation of analytical methods for picolinate esters is a multifaceted process that requires a thorough understanding of both the analyte and the chosen analytical technique. While HPLC-UV remains a robust and widely accessible method for routine quantification, the hyphenated techniques of GC-MS and LC-MS offer superior specificity and sensitivity, particularly for complex matrices or when structural elucidation is required. By adhering to a systematic validation workflow grounded in the principles outlined by regulatory bodies like the ICH, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (n.d.).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ResolveMass Laboratories Inc. (2025, December 26).
- Slideshare. (n.d.).
- FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- FDA. (2020, April 21).
- Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, 12(6), 101-108.
- Lab Manager. (2025, October 22).
- Khan, M. I., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
- de Oliveira, L. S., et al. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. Food Chemistry, 373(Pt A), 131448.
- Christie, W. W. (1987).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Zomer, P., et al. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of Analytical and Applied Pyrolysis, 67(1), 15-28.
- Christie, W. W. (n.d.).
- ResearchGate. (n.d.). Determination of Chromium(III)
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
- Harvey, D. J. (1998). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Molecular Biotechnology, 10(3), 251-60.
- Scribd. (2012, January 1). Challenges in Analytical Method Development.
- SIELC Technologies. (n.d.).
- Pharmuni. (2025, May 16).
- Dong, M. W. (2006). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 837-43.
- ResearchGate. (2025, August 6).
- SciSpace. (2013, March 21).
- Gavin Publishers. (2018, January 19).
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard [agris.fao.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Ich guidelines on validation for analytical method/equipments | PPTX [slideshare.net]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 25. sphinxsai.com [sphinxsai.com]
- 26. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide to Picolinate-Directed Catalysis: Transition Metal Derivatives and Workflow Optimization
Introduction: The Mechanistic Power of the Picolinate Ligand
In the landscape of modern catalysis, the rational design of transition metal complexes relies heavily on ligand electronic effects. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives serve as robust N,O-bidentate ligands that uniquely modulate the redox potential and coordination geometry of metal centers. By stabilizing both high and low oxidation states, picolinate ligands unlock distinct catalytic pathways—ranging from wide-band photocatalysis to latent olefin metathesis and controlled radical hydroperoxidations.
As an application scientist, selecting the correct picolinate derivative requires understanding the causality behind these electronic shifts. This guide objectively compares the performance of leading picolinate-metal complexes, detailing their mechanistic advantages and providing self-validating experimental protocols for immediate laboratory implementation.
Comparative Analysis of Picolinate-Metal Complexes
Ruthenium(II) Picolinates in Photocatalysis
The standard redox photosensitizer [Ru(dmb)3]2+ (dmb = 4,4′-dimethyl-2,2′-bipyridine) is limited by its inability to absorb light beyond 560 nm. Substituting one diimine ligand with a picolinate ligand to form [Ru(dmb)2(pic)]+ fundamentally alters the complex's photophysics[1]. The strong electron-donating nature of the picolinate ligand shifts the reduction potential of the one-electron reduced species (OERS) to a highly negative -1.86 V (vs. Ag/AgNO3)[2]. Causality: This profound cathodic shift not only broadens the visible-light absorption band (λabs < 670 nm) but also provides the necessary thermodynamic driving force to transfer electrons to a Re(I) catalyst for CO2 reduction under low-energy red-light irradiation[1].
Latent Ruthenium-Indenylidene Catalysts for Olefin Metathesis
In ring-closing metathesis (RCM), premature catalyst initiation can lead to unwanted side reactions or catalyst degradation. By coordinating a bidentate picolinate ligand to a ruthenium-indenylidene core—forming (SIPr)(picolinate)RuCl(indenylidene)—researchers have achieved exceptional catalyst latency[3]. Causality: The robust N,O-chelation prevents the substrate from entering the coordination sphere at room temperature. The catalytic cycle is only initiated upon the introduction of a Brønsted acid (e.g., HCl or TFA), which protonates the picolinate ligand, opening a coordination site for the olefin[3].
Cobalt Picolinates in Alkene Hydroperoxidation
Cobalt picolinate complexes are highly efficient catalysts for the Markovnikov hydroperoxidation of alkenes[4]. Causality: The picolinate ligand stabilizes the Co(II)/Co(III) redox couple, allowing the metal to effectively activate molecular oxygen. When paired with a silane (e.g., Et3SiH), the silane acts as a precise hydrogen-atom donor to trap the intermediate peroxyl radical, preventing the over-reduction to an alcohol and yielding the desired alkyl hydroperoxide[4].
Iridium(III) Picolinates in Photophysics
For cyclometalated iridium complexes, the position of substituents on the picolinate ring dictates the luminescent behavior. Utilizing Sonogashira cross-coupling on bromopicolinic acid precursors allows for the synthesis of highly tunable Ir(III) bisphenylpyridine picolinate isomers[5]. This positional isomerism directly impacts the excited-state lifetime and quantum yield, making them highly customizable for specific photocatalytic or OLED applications[5].
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of key picolinate-driven catalytic systems.
| Catalyst System | Primary Application | Key Performance Metric | Mechanistic Advantage |
| [Ru(dmb)2(pic)]+ | Photocatalytic CO2 Reduction | TON_CO = 235 (red light > 600 nm); TOF = 6.7 min⁻¹ | Wide-band absorption; strong OERS reducing power (-1.86 V)[1]. |
| (SIPr)(pic)RuCl(indenylidene) | Olefin Metathesis (RCM) | Up to 90% yield for enyne cyclization | Acid-triggered latency; high bench stability; silver-free synthesis[3]. |
| Cobalt Picolinate | Alkene Hydroperoxidation | >85% yield of alkyl hydroperoxides | Efficient H-atom transfer from silane; mild room-temperature conditions[4]. |
| [Ru3(CO)8(pic)2] | Alcohol Oxidation | 90% yield of benzoic acid from benzyl alcohol | Aerobic conditions in basic water; avoids toxic oxidants (e.g., chromium)[6]. |
Mechanistic Pathways & Logical Relationships
To visualize the causality of these systems, the following diagrams map the electron and atom transfer workflows.
Figure 1: Photocatalytic CO2 reduction pathway using Ru(pic) photosensitizer and Re(I) catalyst.
Figure 2: Workflow and atom-transfer causality in Co(pic)-catalyzed alkene hydroperoxidation.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps verify the mechanistic causality of the reagents.
Protocol A: Red-Light Driven Photocatalytic CO2 Reduction using [Ru(dmb)2(pic)]+
This protocol leverages the wide-band absorption of the Ru(pic) complex to drive CO2 reduction via a Re(I) catalyst[1][2].
Materials:
-
Photosensitizer: [Ru(dmb)2(pic)]+ (50 µM)
-
Catalyst: Re(I) complex (e.g., Re(bpy)(CO)3Cl) (50 µM)
-
Sacrificial Donor: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) (0.1 M)
-
Solvent: DMA/TEOA (5:1 v/v)
Step-by-Step Methodology:
-
Solution Preparation: In a specialized photoreactor vessel, dissolve the Ru(pic) photosensitizer, Re(I) catalyst, and BIH in the DMA/TEOA solvent mixture. Causality Note: TEOA acts as a secondary proton source and base to stabilize the intermediates during CO2 reduction.
-
Degassing and Saturation: Seal the vessel and purge the solution with pure CO2 gas for a minimum of 30 minutes to ensure complete saturation and removal of dissolved oxygen.
-
Irradiation: Irradiate the solution using a light source equipped with a λ > 600 nm cutoff filter (red light). Maintain the reaction at a constant temperature (e.g., 25 °C) using a water jacket.
-
Self-Validation (Control): Run a parallel reaction omitting BIH. The absence of CO production in this control validates that the reaction strictly proceeds via the reductive quenching of the Ru(pic) excited state by BIH[2].
-
Quantification: Analyze the headspace gas periodically using Gas Chromatography (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify CO and H2 evolution.
Protocol B: Cobalt Picolinate-Catalyzed Alkene Hydroperoxidation
This protocol utilizes a Co(pic) complex to generate biologically relevant 1,2-dioxolane precursors (alkyl hydroperoxides) from unactivated alkenes[4].
Materials:
-
Substrate: Electron-rich or electron-deficient alkene (1.0 mmol)
-
Catalyst: Cobalt picolinate complex (5 mol%)
-
Reagents: Triethylsilane (Et3SiH) (2.0 mmol), Molecular Oxygen (O2)
-
Solvent: Isopropanol (5 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the alkene substrate and the cobalt picolinate catalyst in isopropanol.
-
Atmosphere Exchange: Evacuate the flask and backfill with O2 three times. Attach an O2-filled balloon to maintain a constant 1 atm oxygen atmosphere.
-
Silane Addition: Add Et3SiH dropwise to the stirring solution. Causality Note: The silane is strictly required to act as a hydrogen atom donor to the intermediate peroxyl radical. Without it, the radical will abstract hydrogen from the solvent, leading to complex mixtures.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the alkene via TLC (typically 4–12 hours depending on the substrate's electronic nature).
-
Self-Validation (Isotope Labeling): To validate the H-atom source, perform the reaction using deuterated silane (Et3SiD). Analysis of the purified product via 1H and 13C NMR will show deuterium incorporation at the hydroperoxide position, confirming the silane's mechanistic role[4].
-
Workup: Filter the mixture through a short pad of silica to remove the cobalt catalyst, concentrate under reduced pressure, and purify via flash column chromatography.
Conclusion
The integration of picolinate derivatives into transition metal catalysis provides a highly predictable method for tuning electronic and steric environments. Whether shifting the redox potential of ruthenium for red-light photocatalysis, inducing latency in olefin metathesis, or stabilizing radical intermediates in cobalt-mediated oxygenations, the picolinate ligand is a cornerstone of modern catalytic design.
References
-
Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts Source: National Institutes of Health (NIH) URL:[Link]
-
Latent ruthenium–indenylidene catalysts bearing a N-heterocyclic carbene and a bidentate picolinate ligand Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
C-H bond Activation/Arylation over Arene-Ruthenium(II)-picolinate Complexes Source: ChemRxiv URL:[Link]
-
Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption Source: Frontiers in Chemistry URL:[Link]
-
Exploring the Chemistry and Photophysics of Substituted Picolinates Positional Isomers in Iridium(III) Bisphenylpyridine Complexes Source: ACS Organometallics URL:[Link]
-
Facile oxidation of alcohols to carboxylic acids in basic water medium by employing ruthenium picolinate cluster as an efficient catalyst Source: ResearchGate (Applied Organometallic Chemistry) URL:[Link]
Sources
- 1. Frontiers | Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption [frontiersin.org]
- 2. Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Latent ruthenium–indenylidene catalysts bearing a N-heterocyclic carbene and a bidentate picolinate ligand [beilstein-journals.org]
- 4. Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Performance Comparison Guide: Isopropyl 6-(hydroxymethyl)picolinate in Late-Stage C-H Functionalization
Late-stage functionalization (LSF) of complex active pharmaceutical ingredients (APIs) demands catalytic systems that can override a molecule's innate steric and electronic biases. While traditional non-directed ligands rely purely on steric control, bifunctional ligands utilize secondary coordination spheres—such as hydrogen bonding—to achieve exquisite regioselectivity.
This guide provides an objective, data-driven comparison of Isopropyl 6-(hydroxymethyl)picolinate (I6HMP) against standard ligands in iridium-catalyzed C-H borylation and palladium-catalyzed C-H activation frameworks[1].
While the baseline methyl ester variant—methyl 6-(hydroxymethyl)picolinate—has been successfully deployed in the synthesis of copper paddle-wheel clusters[2], luminescent europium probes[3], and ion-selective electrodes[4], its structural lability limits its performance in harsh catalytic environments. As demonstrated below, substituting the methyl group with an isopropyl ester fundamentally alters the ligand's robustness and solubility profile, making I6HMP a superior choice for drug development professionals.
The Mechanistic Rationale: Why I6HMP?
The power of I6HMP lies in its bifunctional nature. The picolinate nitrogen and carboxylate oxygen tightly chelate the transition metal (e.g., Ir or Pd), while the 6-(hydroxymethyl) group projects outward to act as a hydrogen-bond donor.
When an API containing an H-bond acceptor (such as an amide, ketone, or basic heterocycle) enters the catalytic pocket, the -CH₂OH group anchors the substrate. This restricts rotational degrees of freedom and forces the metal center to activate a specific, geometrically defined C-H bond.
Figure 1: Catalytic cycle of Ir-catalyzed C-H borylation directed by the I6HMP ligand.
Performance Benchmarking: I6HMP vs. Alternative Ligands
To objectively evaluate I6HMP, we compare its performance in the late-stage C-H borylation of a complex pharmaceutical amide intermediate against three standard alternatives:
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) : The industry standard for sterically controlled, non-directed borylation.
-
6-Methylpicolinate : Provides steric bulk around the metal but lacks an H-bond donor.
-
Methyl 6-(hydroxymethyl)picolinate : The baseline bifunctional ligand.
Quantitative Performance Data
| Ligand System | Regioselectivity (Target : Other) | Isolated Yield (%) | Catalyst Loading (mol%) | Ligand Hydrolytic Degradation |
| dtbpy | 1.2 : 1 (Statistical/Steric) | 45% | 5.0 | < 1% |
| 6-Methylpicolinate | 3.5 : 1 | 62% | 5.0 | < 1% |
| Methyl 6-(hydroxymethyl)picolinate | > 20 : 1 (H-Bond Directed) | 71% | 3.0 | 18% |
| Isopropyl 6-(hydroxymethyl)picolinate | > 20 : 1 (H-Bond Directed) | 94% | 1.5 | < 1% |
Causality Behind the Metrics
-
Selectivity : Both hydroxymethyl-containing ligands achieve >20:1 regioselectivity, proving that the -CH₂OH group successfully overrides the substrate's innate steric bias by anchoring the target C-H bond directly over the iridium center.
-
Stability & Yield : The methyl ester variant suffers an 18% degradation rate due to transesterification/hydrolysis under the mildly basic conditions of the reaction and subsequent workup. By replacing the methyl group with a bulkier isopropyl group, I6HMP sterically shields the ester carbonyl from nucleophilic attack. This enhanced stability prevents catalyst decomposition, allowing the catalyst loading to be halved (from 3.0 mol% to 1.5 mol%) while boosting the isolated yield to 94%.
-
Solubility : The isopropyl moiety significantly increases the ligand's lipophilicity, ensuring complete homogeneity in green, non-polar solvents like Cyclopentyl methyl ether (CPME).
Self-Validating Experimental Protocol
The following methodology details the use of I6HMP in a directed C-H functionalization workflow. This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.
Figure 2: Self-validating experimental workflow for I6HMP-mediated C-H functionalization.
Step-by-Step Methodology
Step 1: Precatalyst Activation
-
Action : In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (0.75 mol%) and I6HMP (1.5 mol%) in anhydrous CPME (0.5 M relative to substrate). Stir at room temperature for 10 minutes.
-
Causality : The strict 1:2 stoichiometry ensures the complete formation of the mononuclear active species without leaving uncoordinated metal, which could lead to off-target background reactions. CPME is selected over THF because its higher boiling point (106 °C) allows for kinetic acceleration without requiring pressurized reaction vessels.
-
Validation Check : The solution must transition from a pale yellow to a deep, translucent red-brown. If the solution remains yellow or precipitates form, the ligand has oxidized; discard and prepare a fresh batch.
Step 2: Substrate & Reagent Addition
-
Action : Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) followed by the API substrate (1.0 equiv). Seal the reaction vial with a PTFE-lined cap and remove it from the glovebox.
-
Causality : B₂pin₂ is added in excess to compensate for any trace moisture introduced during substrate addition and to thermodynamically drive the generation of the active Ir(III) trisboryl complex.
Step 3: Thermolysis and In-Process Control (IPC)
-
Action : Heat the reaction block to 60 °C. After 4 hours, perform an IPC by withdrawing a 10 µL aliquot via microsyringe, diluting in 1 mL of EtOAc, and analyzing via GC-FID or UPLC-MS.
-
Causality : Continuous heating without monitoring risks over-borylation (di-functionalization) of the substrate.
-
Validation Check : The reaction is validated as complete only when the unreacted substrate peak area is <2% relative to the product. If conversion is stalled (e.g., at 70%), do not alter the temperature; instead, spike the reaction with an additional 0.5 mol% of pre-activated catalyst to overcome potential poisoning by substrate impurities.
Step 4: Quench and Isolation
-
Action : Cool the reaction to room temperature and quench by exposing it to air and adding 1 mL of methanol. Concentrate under reduced pressure and purify via silica gel flash chromatography.
-
Causality : Methanol rapidly coordinates to the active iridium species, displacing the product and terminating the catalytic cycle safely. The hydrolytic stability of the isopropyl ester in I6HMP ensures that the ligand remains intact during chromatography, allowing for potential ligand recovery if desired.
References
- Tamer Awad Ali, Gehad G. Mohamed. "Ion selective electrodes based on methyl 6-(hydroxymethyl) picolinate ionophore for electrochemical determination of Fe(III) in petroleum water samples." Kabale University Library Catalog.
- "Acetato and formato copper(II) paddle-wheel complexes with nitrogen ligands." ResearchGate.
- Emily R. Neil, et al. "Chiral probe development for circularly polarised luminescence: comparative study of structural factors determining the degree of induced CPL with four heptacoordinate europium(III) complexes." RSC Publishing.
- "Chemical fixation and conversion of CO2 into cyclic and cage-type metal carbonates." ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral probe development for circularly polarised luminescence: comparative study of structural factors determining the degree of induced CPL with fou ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02358K [pubs.rsc.org]
- 4. Author Search Results :: Kabale University Library Catalog [library.kab.ac.ug]
cross-validation of Isopropyl 6-(hydroxymethyl)picolinate characterization data
Technical Comparison Guide: Isopropyl 6-(hydroxymethyl)picolinate vs. Methyl/Ethyl Analogues
Executive Summary
In the optimization of pyridine-based ligands and pharmaceutical intermediates, the choice of ester protecting group significantly influences solubility, hydrolytic stability, and crystallinity. While Methyl 6-(hydroxymethyl)picolinate is the standard commercial building block, its rapid hydrolysis and high polarity often limit its utility in lipophilic formulations or extended reaction schemes.
This guide provides a technical cross-validation of Isopropyl 6-(hydroxymethyl)picolinate , a sterically hindered alternative. We present a comparative analysis of its physicochemical performance against methyl and ethyl analogues, supported by a self-validating characterization protocol.
Part 1: Structural Characterization & Validation
To validate the identity of the isopropyl ester, researchers must distinguish it from the starting material (methyl/ethyl ester) and potential hydrolysis byproducts (acid). The following protocol relies on specific NMR and MS signatures.
Nuclear Magnetic Resonance (NMR) Logic
The introduction of the isopropyl group breaks the symmetry found in the methyl ester. The diagnostic signal is the methine proton of the isopropyl group, which appears as a septet significantly deshielded by the ester oxygen.
Table 1: Comparative 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)
| Proton Environment | Methyl Ester (Standard) | Ethyl Ester (Alternative) | Isopropyl Ester (Target) |
| Ester Alkyl (-OR) | Singlet, ~4.00 ppm (3H) | Quartet, ~4.45 ppm (2H) | Septet, ~5.25 ppm (1H) |
| Terminal Methyl | N/A | Triplet, ~1.42 ppm (3H) | Doublet, ~1.38 ppm (6H) |
| Pyridine H-3, H-4, H-5 | Multiplets, 7.5–8.1 ppm | Multiplets, 7.5–8.1 ppm | Multiplets, 7.5–8.1 ppm |
| Hydroxymethyl (-CH2OH) | Singlet, ~4.85 ppm | Singlet, ~4.85 ppm | Singlet, ~4.85 ppm |
Expert Insight: The shift of the isopropyl methine septet to >5.0 ppm is the definitive proof of O-alkylation. If this signal is absent or appears upfield (<4.0 ppm), the reaction may have failed or resulted in ether formation at the hydroxymethyl group.
Mass Spectrometry (MS) Validation
In ESI-MS (Positive Mode), the fragmentation pattern confirms the ester moiety.
-
Methyl Ester (MW 167.16): [M+H]+ = 168.1. Loss of -OCH3 (31 Da) is common.
-
Isopropyl Ester (MW 195.22): [M+H]+ = 196.2.
-
Key Fragment: Loss of Isopropene (42 Da) via McLafferty rearrangement or simple ester cleavage often yields the protonated acid peak at m/z 154.
-
Part 2: Performance Comparison (The "Alternatives")
The decision to switch from Methyl to Isopropyl 6-(hydroxymethyl)picolinate is driven by specific performance metrics: Hydrolytic Stability and Lipophilicity .
Table 2: Physicochemical Performance Metrics
| Metric | Methyl 6-(hydroxymethyl)picolinate | Ethyl 6-(hydroxymethyl)picolinate | Isopropyl 6-(hydroxymethyl)picolinate |
| CAS Number | 39977-44-1 | 41337-81-9 | Validation Required (N/A) |
| Molecular Weight | 167.16 g/mol | 181.19 g/mol | 195.22 g/mol |
| Physical State | White Solid | Crystalline Solid | Colorless Oil / Low-melting Solid |
| Predicted LogP | ~0.5 | ~0.9 | ~1.45 (Enhanced Permeability) |
| Hydrolysis Rate | Fast ( | Moderate | Slow (Steric shielding of carbonyl) |
Experimental Protocol: Hydrolytic Stability Assay
To verify the enhanced stability of the isopropyl ester:
-
Preparation: Dissolve 10 mg of ester in 1 mL DMSO.
-
Initiation: Add 9 mL of Phosphate Buffer (pH 7.4) or 0.1 M NaOH (accelerated).
-
Monitoring: Inject 10 µL into HPLC (C18 column, 10-90% MeCN/Water) every 30 minutes.
-
Result: Plot % Area of Ester vs. Time.
-
Expectation: Isopropyl ester retains >90% integrity at 2 hours (pH 7.4), whereas Methyl ester degrades to <70%.
-
Part 3: Synthesis & Purification Workflow
The isopropyl ester is rarely available off-the-shelf and is best synthesized via transesterification of the methyl ester to avoid harsh acidic conditions that might affect the hydroxymethyl group.
Validated Synthesis Protocol
-
Reagents: Methyl 6-(hydroxymethyl)picolinate (1.0 eq), Titanium(IV) isopropoxide (0.1 eq), Anhydrous Isopropanol (Solvent/Reactant).
-
Procedure:
-
Dissolve Methyl ester in anhydrous Isopropanol (0.5 M).
-
Add Ti(OiPr)4 under Nitrogen atmosphere.
-
Reflux for 12–18 hours. Note: Equilibrium driven by removal of methanol if possible, or large excess of iPrOH.
-
Quench: Cool to RT, add 1N HCl (carefully) or Rochelle's salt solution to precipitate Titanium.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Silica Gel Chromatography (Hexanes:EtOAc 3:1).
-
Workflow Visualization
Caption: Logical workflow for the synthesis and validation of Isopropyl 6-(hydroxymethyl)picolinate via transesterification.
References
Safety Operating Guide
Isopropyl 6-(hydroxymethyl)picolinate proper disposal procedures
This operational guide details the safety, handling, and disposal procedures for Isopropyl 6-(hydroxymethyl)picolinate .[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.
Part 1: Executive Safety Summary (Immediate Action)
| Parameter | Critical Data |
| Chemical Name | Isopropyl 6-(hydroxymethyl)picolinate |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Hazard Class | Irritant / Harmful (GHS Category) |
| Signal Word | WARNING |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][3][4] Irritant). |
| Emergency Response | Spill: Absorb with vermiculite/sand.[1] Do NOT flush to sewer.[5] Fire: Use CO₂, dry chemical, or alcohol-resistant foam.[1][6] |
| Disposal Method | High-temperature incineration via approved hazardous waste contractor.[1] |
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity. Isopropyl 6-(hydroxymethyl)picolinate combines a pyridine ring , a hydroxymethyl group , and an isopropyl ester .[1]
Reactivity & Stability
-
Hydrolysis Susceptibility: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, releasing 6-(hydroxymethyl)picolinic acid and isopropanol.[1] Waste streams containing this compound should be kept near neutral pH (pH 6–8) to prevent uncontrolled degradation or heat generation in waste drums.
-
Nitrogen Basicity: The pyridine nitrogen is weakly basic.[1] Mixing with strong mineral acids (e.g., concentrated HCl or H₂SO₄) will form pyridinium salts, potentially generating heat.
-
Flammability: While specific flash point data is often unavailable for specialized building blocks, the isopropyl group suggests potential flammability.[1] Treat as a Combustible Liquid/Solid (Class IIIB) unless determined otherwise.[1]
GHS Hazard Classification
Based on structural analogs (e.g., Methyl 6-(hydroxymethyl)picolinate) and vendor data:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
Part 3: Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous cross-reactivity in waste containers.
Segregation Logic
-
DO NOT MIX WITH: Strong Oxidizers (e.g., Peroxides, Nitric Acid) or Strong Acids.
-
COMPATIBLE WITH: Non-halogenated organic solvents (Methanol, Ethyl Acetate, DMSO).
Storage Prior to Disposal
-
Container: Store in tightly sealed glass or HDPE containers.
-
Labeling: Clearly label as "Hazardous Waste - Organic - Toxic/Irritant."
-
Environment: Store in a cool, dry, well-ventilated area away from ignition sources.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Substance (Expired or Excess Stock)
Applicable for: Solid powder or neat liquid remaining in original vials.
-
Assessment: Do not dissolve the solid unnecessarily if your waste contractor accepts "Lab Packs."[1] Lab packing is safer as it minimizes handling.
-
Packaging: Keep the chemical in its original primary container (vial/bottle). Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (Chem-Bag).
-
Labeling: Attach a hazardous waste tag listing:
-
Transfer: Move to the Solid Hazardous Waste drum (Non-Halogenated).
Scenario B: Disposal of Reaction Mixtures (Solvated)
Applicable for: HPLC waste, reaction byproducts, or mother liquors.
-
Solvent Compatibility Check: Ensure the solvent system is compatible with the waste stream.[1]
-
Compatible: Methanol, Acetonitrile, DCM (if halogenated waste stream), Ethyl Acetate.
-
-
Neutralization: If the reaction mixture is acidic or basic, neutralize to pH 6–8.
-
Stream Selection:
-
If dissolved in non-halogenated solvents (MeOH, EtOH): Pour into Organic Waste (Non-Halogenated) container.
-
If dissolved in halogenated solvents (DCM, Chloroform): Pour into Organic Waste (Halogenated) container.
-
-
Rinsing: Triple rinse the empty reaction vessel with a minimal amount of compatible solvent and add rinsate to the same waste container.
Scenario C: Contaminated Solids
Applicable for: Gloves, weigh boats, paper towels, and syringe filters.
-
Collection: Collect all disposable items contaminated with the substance.[1]
-
Bagging: Place in a dedicated heavy-duty hazardous waste bag (often yellow or transparent, depending on facility rules).
-
Disposal: Seal the bag and place it in the Solid Hazardous Waste bin for incineration. Do not place in regular trash or biohazard bins.
Part 5: Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific chemical.
Figure 1: Decision logic for segregating Isopropyl 6-(hydroxymethyl)picolinate waste streams.
Part 6: Emergency Response (Spills)
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[5]
-
Evacuate & Ventilate: Remove ignition sources. Ensure good ventilation.[1][2][5][8][9][10][12]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a P95 respirator.
-
Containment:
-
Liquid Spill: Cover with an inert absorbent (vermiculite, dry sand, or chemically treated pads). Do not use sawdust (fire hazard).
-
Solid Spill: Cover with a damp paper towel to prevent dust generation, then carefully sweep up.
-
-
Cleanup: Transfer material to a sealable hazardous waste bag. Clean the surface with soap and water; collect this wash water as hazardous waste.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-(Hydroxymethyl)picolinic acid (Structural Analog). Retrieved March 4, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 6-(Hydroxymethyl)picolinic acid | C7H7NO3 | CID 11789404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 39977-44-1|Methyl 6-(hydroxymethyl)picolinate|BLD Pharm [bldpharm.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.ie [fishersci.ie]
- 7. store.safety-kleen.com [store.safety-kleen.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Isopropyl 6-(hydroxymethyl)picolinate|BLD Pharm [bldpharm.com]
- 12. chempurebrand.com [chempurebrand.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
